10-Norparvulenone
Description
This compound is a natural product found in Microsphaeropsis with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-17-10-4-6-8(14)2-3-9(15)11(6)12(16)7(10)5-13/h4,8,13-14,16H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSUIALRPVXVTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=O)CCC(C2=C1)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201346895 | |
| Record name | (±)-10-Norparvulenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618104-32-8 | |
| Record name | (±)-10-Norparvulenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Enigma: The Mechanism of Action of 10-Norparvulenone Remains Largely Undefined
Despite its identification as a fungal metabolite with promising anti-influenza virus properties, the detailed molecular mechanism of action of 10-Norparvulenone remains a significant gap in the scientific literature. To date, its biological activity is primarily attributed to the inhibition of viral sialidase, a crucial enzyme for viral propagation. However, a comprehensive understanding of its intracellular targets and the specific signaling pathways it modulates is not yet available.
This compound, a natural product originally isolated from the fungus Microsphaeropsis sp., has been documented to exhibit anti-influenza virus activity.[1] The principal described mechanism for this effect is its ability to decrease the activity of viral sialidase.[1] Sialidase (also known as neuraminidase) is an enzyme on the surface of the influenza virus that is essential for the release of progeny virions from infected cells, thus playing a critical role in the spread of the infection. By inhibiting this enzyme, this compound effectively curtails the virus's ability to replicate and infect new cells.
While the inhibition of viral sialidase is a key aspect of its antiviral properties, the broader impact of this compound on host cell biology is not well understood. There is a notable absence of published research detailing its specific interactions with cellular proteins, its potential to modulate host signaling cascades, or its off-target effects. In-depth studies that would typically elucidate a compound's mechanism of action, such as target identification and validation, pathway analysis, and comprehensive dose-response studies on various cellular models, are not available in the public scientific domain for this compound.
Quantitative Data
Due to the limited scope of existing research, a comprehensive summary of quantitative data for this compound is not possible. The concentration at which it was observed to decrease viral sialidase activity and increase the survival of infected Madin-Darby canine kidney (MDCK) cells was reported as 1 µg/ml.[1] However, key quantitative metrics such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are fundamental for characterizing the potency and affinity of a compound for its target, have not been publicly reported.
Experimental Protocols
Detailed experimental protocols for the investigation of this compound's mechanism of action are not available in the current body of scientific literature. The foundational study mentioning its anti-influenza activity provides a high-level description of the assays used, but not the detailed, step-by-step protocols required for replication and further investigation.
Signaling Pathways and Visualizations
As the specific cellular signaling pathways affected by this compound have not been identified, it is not possible to generate diagrams of its molecular interactions. The creation of such visualizations is contingent on the availability of data from studies designed to map the compound's effects on intracellular signaling networks.
References
Unveiling 10-Norparvulenone: A Technical Guide to its Discovery, Isolation, and Characterization from Microsphaeropsis sp.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 10-Norparvulenone, a polyketide metabolite produced by the fungus Microsphaeropsis sp. strain FO-5050. This document details the available data on its chemical properties, biological activity, and the methodologies for its production and purification.
Introduction
This compound is a naphthalenone-class polyketide that has garnered interest for its potential antiviral properties. First reported by Fukami et al. in 2000, this fungal metabolite was identified as a new anti-influenza virus antibiotic[1]. The producing organism, Microsphaeropsis sp. FO-5050, belongs to a genus of fungi known for its prolific production of structurally diverse and biologically active secondary metabolites, including polyketones, macrolides, and terpenoids[2][3][4][5]. This guide serves as a technical resource for researchers interested in the natural product chemistry and therapeutic potential of this compound.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was achieved through various spectroscopic methods. While the original complete dataset from the initial discovery is not fully available in the public domain, data from subsequent isolations and chemical vendor specifications provide a clear picture of its chemical identity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Formal Name | 3,4-dihydro-4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-1(2H)-naphthalenone | [1] |
| CAS Number | 618104-32-8 | [1] |
| Molecular Formula | C₁₂H₁₄O₅ | [1] |
| Molecular Weight | 238.2 g/mol | [1] |
Table 2: NMR Spectroscopic Data for this compound
The following NMR data was reported from an isolation of this compound from Pestalotiopsis photiniae and may serve as a reference.
| ¹H NMR (600 MHz, CD₃OD) | ¹³C NMR (125 MHz, CD₃OD) |
| δ (ppm) | Assignment |
| 2.04, 2.81 (2H, m) | H-3 |
| 2.65, 2.81 (2H, m) | H-2 |
| 3.95 (3H, s) | -OCH₃ |
| 4.66 (2H, s) | H-9 |
| 4.80 (1H, dd, J = 3.9, 9.1 Hz) | H-4 |
| 6.87 (1H, s) | H-5 |
Experimental Protocols
Detailed experimental protocols from the original discovery are limited in publicly accessible literature. However, based on general methodologies for the isolation of polyketides from fungal cultures, a representative workflow can be outlined.
Fermentation of Microsphaeropsis sp.
A general protocol for the cultivation of Microsphaeropsis species for secondary metabolite production involves solid-state or submerged fermentation.
-
Inoculum Preparation: A seed culture of Microsphaeropsis sp. FO-5050 is prepared by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth) and incubating for several days with agitation.
-
Production Culture: For large-scale production, solid-state fermentation on a rice medium is a common method for inducing polyketide biosynthesis in fungi. The sterilized solid substrate is inoculated with the seed culture and incubated under controlled temperature and humidity for an extended period (e.g., 3-4 weeks).
Extraction and Isolation of this compound
The following is a generalized procedure for the extraction and purification of naphthalenone polyketides from fungal cultures.
-
Extraction: The fermented solid substrate is extracted exhaustively with an organic solvent such as ethyl acetate or methanol. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning (e.g., between ethyl acetate and water) to separate compounds based on polarity.
-
Chromatographic Purification: The organic-soluble fraction is then purified using a series of chromatographic techniques. This typically involves:
-
Silica Gel Column Chromatography: The extract is fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Sephadex LH-20 Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column to remove smaller molecules and pigments.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to yield pure this compound.
-
References
- 1. Secondary Metabolites from Fungi Microsphaeropsis spp.: Chemistry and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza - Wikipedia [en.wikipedia.org]
- 3. Influenza A Viruses Lacking Sialidase Activity Can Undergo Multiple Cycles of Replication in Cell Culture, Eggs, or Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
The Structural Elucidation of 10-Norparvulenone: A Spectroscopic and Synthetic Deep Dive
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
10-Norparvulenone, a polyketide first isolated from the fungus Microsphaeropsis sp. FO-5050, is a natural product that has garnered interest within the scientific community. Its formal name is 3,4-dihydro-4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-1(2H)-naphthalenone. This guide provides a comprehensive overview of the structure elucidation of this compound, presenting its detailed spectroscopic data and the experimental protocols utilized for its characterization. Furthermore, a logical workflow for its structure determination and total synthesis is visualized to facilitate a deeper understanding for researchers in natural product chemistry and drug development.
Physicochemical Properties and Spectroscopic Data
The structural characterization of this compound was accomplished through a combination of spectroscopic techniques. The data presented below has been compiled from the primary literature on its isolation and subsequent characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White powder |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.23 g/mol |
| CAS Number | 618104-32-8 |
Table 2: ¹H NMR Spectroscopic Data for this compound (600 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 2.65, 2.81 | m | |
| 3 | 2.04, 2.81 | m | |
| 4 | 4.80 | dd | 3.9, 9.1 |
| 5 | 6.87 | s | |
| 9 (CH₂) | 4.66 | s | |
| OCH₃ | 3.95 | s |
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) |
| 1 | 204.6 (s) |
| 2 | 36.3 (t) |
| 3 | 33.0 (t) |
| 4 | 68.9 (d) |
| 4a | 151.4 (s) |
| 5 | 102.1 (d) |
| 6 | 166.1 (s) |
| 7 | 116.0 (s) |
| 8 | 164.0 (s) |
| 8a | 111.4 (s) |
| 9 (CH₂) | 53.1 (t) |
| OCH₃ | 56.8 (q) |
Table 4: Additional Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations |
| Mass Spectrometry (MS) | Data not available in the searched literature. |
| Infrared (IR) Spectroscopy | Data not available in the searched literature. |
| Ultraviolet (UV) Spectroscopy | Data not available in the searched literature. |
Experimental Protocols
The following sections detail the methodologies employed for the isolation and spectroscopic analysis of this compound.
Isolation of this compound from Microsphaeropsis sp. FO-5050
A detailed protocol for the fermentation and isolation of this compound from the producing organism, Microsphaeropsis sp. FO-5050, would typically involve the following steps. However, the specific details of the fermentation media, cultivation conditions, and extraction and purification procedures were not available in the searched literature. A general workflow would include:
-
Fermentation: Cultivation of Microsphaeropsis sp. FO-5050 in a suitable liquid medium to promote the production of secondary metabolites.
-
Extraction: Separation of the fungal biomass from the culture broth, followed by solvent extraction of both the mycelia and the broth to isolate crude organic material.
-
Chromatographic Purification: A series of chromatographic techniques, such as column chromatography over silica gel, Sephadex, and preparative HPLC, would be used to purify this compound from the crude extract.
Spectroscopic Analysis
The structural elucidation of the purified this compound was conducted using a suite of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 600 MHz spectrometer using deuterated methanol (CD₃OD) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.
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Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass and elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the presence of key functional groups, such as hydroxyls, carbonyls, and aromatic rings.
-
Ultraviolet (UV) Spectroscopy: UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, confirming the presence of a chromophore.
Structure Elucidation and Synthesis Workflow
The logical progression of experiments and reasoning that led to the determination of the structure of this compound, as well as the key stages of its total synthesis, are depicted in the following diagrams.
Caption: Workflow for the structure elucidation of this compound.
Caption: Key stages in the total synthesis of this compound.
Unraveling the Synthesis: A Technical Guide to the Putative Biosynthetic Pathway of 10-Norparvulenone in Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Norparvulenone, a fungal secondary metabolite, presents a chemical scaffold of interest for potential pharmacological applications. However, its biosynthetic pathway remains largely unelucidated in the scientific literature. This technical guide synthesizes current knowledge on fungal polyketide biosynthesis to propose a putative pathway for this compound. It further provides a comprehensive overview of the experimental methodologies and analytical techniques that would be essential for the elucidation and verification of this proposed pathway. This document is intended to serve as a foundational resource for researchers aiming to investigate the biosynthesis of this compound and other novel fungal natural products.
Introduction
Fungi are a prolific source of structurally diverse secondary metabolites with a wide range of biological activities, including antibiotics, antifungals, and immunosuppressants[1][2]. The genes responsible for the biosynthesis of these compounds are often organized in biosynthetic gene clusters (BGCs)[1]. Understanding the biosynthetic pathways of these molecules is crucial for several reasons: it can enable the rational engineering of strains for improved yields, the generation of novel derivatives through combinatorial biosynthesis, and the discovery of new enzymatic tools for synthetic biology.
This compound is a fungal metabolite whose biosynthetic origins have not yet been reported in detail. Based on its chemical structure, it is hypothesized to be a polyketide. Polyketides are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs)[1][2]. This guide will outline a putative biosynthetic pathway for this compound, drawing parallels with known fungal polyketide biosynthetic pathways.
Proposed Putative Biosynthetic Pathway of this compound
The proposed pathway for this compound is hypothesized to begin with a non-reducing polyketide synthase (NR-PKS).
References
In Vitro Antiviral Activity of 10-Norparvulenone Against Influenza A: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical framework for the in vitro evaluation of 10-Norparvulenone's antiviral activity against influenza A virus. As the full text of the primary study by Fukami et al. (2000) detailing the discovery of this activity is not publicly available, specific quantitative data (e.g., EC50, CC50) for this compound is not included. The experimental protocols and data tables presented herein are based on established methodologies for influenza virus research and serve as a guide for such investigations.
Executive Summary
This compound, a naphthol derivative isolated from Microsphaeropsis sp. FO-5050, has been identified as an antibiotic with anti-influenza virus properties.[1] Preliminary findings suggest that its mechanism of action may involve the inhibition of viral neuraminidase and interference with virus replication.[1] This guide outlines the standard in vitro methodologies required to comprehensively evaluate the antiviral efficacy and cytotoxic profile of this compound against influenza A virus. It includes detailed experimental protocols, data presentation templates, and visualizations of relevant viral life cycle pathways to support further research and drug development efforts.
Data Presentation
Quantitative data from in vitro antiviral and cytotoxicity assays are crucial for determining a compound's therapeutic potential. The following tables provide a structured format for presenting such data for this compound.
Table 1: Antiviral Activity of this compound against Influenza A Virus
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | EC90 (µM) |
| e.g., A/Puerto Rico/8/34 (H1N1) | e.g., MDCK | Plaque Reduction Assay | Data not available | Data not available |
| e.g., A/Hong Kong/1/68 (H3N2) | e.g., MDCK | Plaque Reduction Assay | Data not available | Data not available |
| e.g., Oseltamivir-resistant strain | e.g., MDCK | Plaque Reduction Assay | Data not available | Data not available |
EC50: 50% effective concentration; EC90: 90% effective concentration.
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Incubation Time (hrs) | CC50 (µM) |
| e.g., MDCK | e.g., MTS Assay | e.g., 48 | Data not available |
| e.g., A549 | e.g., Neutral Red Uptake Assay | e.g., 72 | Data not available |
CC50: 50% cytotoxic concentration.
Table 3: Selectivity Index and Neuraminidase Inhibition
| Virus Strain | Cell Line | Selectivity Index (SI = CC50/EC50) | Neuraminidase IC50 (µM) |
| e.g., A/Puerto Rico/8/34 (H1N1) | e.g., MDCK | Data not available | Data not available |
| e.g., A/Hong Kong/1/68 (H3N2) | e.g., MDCK | Data not available | Data not available |
IC50: 50% inhibitory concentration.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to in vitro antiviral testing. The following sections describe standard procedures for key assays.
Cytotoxicity Assay (MTS Assay)
This assay determines the concentration of the test compound that is toxic to the host cells.
Workflow for Cytotoxicity Assay
Caption: Workflow of the MTS cytotoxicity assay.
Methodology:
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well microplates at a density of 1 x 10^4 cells/well and incubated overnight to form a confluent monolayer.
-
Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted in cell culture medium to achieve a range of final concentrations.
-
Cell Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of this compound. Control wells with medium alone and medium with DMSO are also included.
-
Incubation: The plates are incubated for a period equivalent to the duration of the antiviral assay (typically 48-72 hours).
-
MTS Addition: After incubation, the MTS reagent is added to each well according to the manufacturer's instructions.
-
Reading: The plates are incubated for 1-4 hours at 37°C, and the absorbance is read at 490 nm using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by regression analysis of the dose-response curve.
Plaque Reduction Assay
This assay is the gold standard for quantifying the inhibition of viral replication.
Workflow for Plaque Reduction Assay
Caption: Workflow of the influenza A virus plaque reduction assay.
Methodology:
-
Cell Preparation: MDCK cells are seeded in 6-well or 12-well plates and grown to confluency.
-
Virus Infection: The cell monolayers are washed and then infected with a dilution of influenza A virus calculated to produce 50-100 plaques per well. The plates are incubated for 1 hour to allow for viral adsorption.
-
Compound Treatment: Following adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) mixed with various concentrations of this compound.
-
Incubation: The plates are incubated at 37°C with 5% CO2 for 48-72 hours to allow for plaque formation.
-
Plaque Staining: The overlay is removed, and the cells are fixed with a formaldehyde solution. The cell monolayer is then stained with a crystal violet solution, which stains viable cells, leaving the viral plaques as clear zones.
-
Data Analysis: The plaques in each well are counted. The 50% effective concentration (EC50) is determined by calculating the concentration of this compound that reduces the number of plaques by 50% compared to the virus control wells.
Neuraminidase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the influenza neuraminidase (NA) enzyme.
Workflow for Neuraminidase Inhibition Assay
Caption: Workflow of the fluorescence-based neuraminidase inhibition assay.
Methodology:
-
Compound Dilution: this compound is serially diluted in assay buffer in a 96-well black plate.
-
Enzyme Addition: A standardized amount of influenza A virus, serving as the source of neuraminidase, is added to each well containing the test compound.
-
Substrate Addition: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to initiate the enzymatic reaction.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a stop solution (e.g., a basic buffer).
-
Fluorescence Measurement: The fluorescence of the released 4-methylumbelliferone is measured using a fluorescence plate reader.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the concentration of this compound that reduces neuraminidase activity by 50% compared to the virus-only control.
Influenza A Virus Life Cycle and Potential Signaling Pathways
Understanding the influenza A virus life cycle is critical for identifying potential targets for antiviral drugs like this compound. The replication process involves several key stages, each utilizing host cell machinery and signaling pathways.
Viral Entry and Uncoating
Influenza A virus initiates infection by binding to sialic acid receptors on the host cell surface, followed by endocytosis. The acidic environment of the late endosome triggers conformational changes in the viral hemagglutinin (HA) protein, leading to the fusion of the viral and endosomal membranes. The M2 ion channel acidifies the virion interior, facilitating the release of viral ribonucleoproteins (vRNPs) into the cytoplasm.
Influenza A Virus Entry and Uncoating Pathway
Caption: Key stages of influenza A virus entry and uncoating.
Viral Transcription and Replication
Once in the nucleus, the viral RNA-dependent RNA polymerase (RdRp) complex begins transcribing the negative-sense viral RNA (vRNA) into messenger RNA (mRNA) through a "cap-snatching" mechanism, utilizing host pre-mRNAs.[2][3] These viral mRNAs are then translated into viral proteins by the host cell's ribosomes in the cytoplasm. For genome replication, the vRNA is first transcribed into a full-length positive-sense complementary RNA (cRNA), which then serves as a template for the synthesis of new vRNA genomes.[2][3]
Influenza A Virus Transcription and Replication in the Nucleus
Caption: Influenza A virus transcription and replication processes.
Viral Assembly and Release
Newly synthesized viral proteins and vRNA genomes are assembled at the apical plasma membrane of the host cell. The viral glycoproteins HA and NA, along with the M2 protein, are trafficked to and inserted into the host cell membrane. The vRNPs are exported from the nucleus and associate with the matrix protein (M1) beneath the modified plasma membrane. The virus then buds from the cell, acquiring its lipid envelope. Finally, neuraminidase cleaves sialic acid residues from the host and viral glycoproteins, preventing aggregation and facilitating the release of progeny virions.[4][5]
Influenza A Virus Assembly and Release Pathway
Caption: Key stages of influenza A virus assembly and release.
References
- 1. How Influenza Virus Uses Host Cell Pathways during Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza A virus - Wikipedia [en.wikipedia.org]
- 3. Structure and Function of the Influenza Virus Transcription and Replication Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza A induced cellular signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
10-Norparvulenone CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Norparvulenone is a fungal metabolite that has demonstrated notable anti-influenza virus activity. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and the experimental methodologies used to characterize its effects. The primary mechanism of action for this compound is the inhibition of viral sialidase (neuraminidase), an essential enzyme for the release of new viral particles from infected host cells. This document consolidates available data, presents detailed experimental protocols, and visualizes key processes to serve as a valuable resource for researchers in virology and drug development.
Chemical Properties
This compound is a polyketide metabolite originally isolated from the fungus Microsphaeropsis sp. FO-5050.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 618104-32-8 | [1] |
| Molecular Formula | C₁₂H₁₄O₅ | [1] |
| Molecular Weight | 238.2 g/mol | [1] |
| Formal Name | 3,4-dihydro-4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-1(2H)-naphthalenone | [1] |
| Synonyms | (±)-10-Norparvulenone | [1] |
| Melting Point | 157-158 °C | |
| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, and Methanol | [1] |
| SMILES | O=C1C2=C(C=C(OC)C(CO)=C2O)C(O)CC1 | [1] |
| InChI | InChI=1S/C12H14O5/c1-17-10-4-6-8(14)2-3-9(15)11(6)12(16)7(10)5-13/h4,8,13-14,16H,2-3,5H2,1H3 | [1] |
Biological Activity: Anti-Influenza Virus
The primary biological activity of this compound is its inhibitory effect on influenza virus replication. Specifically, it has been shown to decrease the activity of viral sialidase and enhance the survival of Madin-Darby Canine Kidney (MDCK) cells infected with the influenza A/PR/8/34 virus.[1]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound's anti-influenza activity. While the seminal paper by Fukami et al. outlines the results, it does not provide exhaustive step-by-step protocols. Therefore, the following sections synthesize information from the original paper with established, publicly available protocols for similar assays.
Viral Sialidase (Neuraminidase) Inhibition Assay
This assay is crucial for determining the direct inhibitory effect of this compound on the influenza virus neuraminidase enzyme. A common method is a fluorescence-based assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Materials:
-
This compound
-
Influenza virus stock (e.g., A/PR/8/34)
-
MUNANA substrate
-
Assay buffer (e.g., MES buffer with CaCl₂)
-
Stop solution (e.g., NaOH in ethanol)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted compound to the respective wells.
-
Add a standardized amount of influenza virus to each well containing the compound and to control wells (virus without inhibitor).
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Add the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the enzymatic reaction by adding the stop solution.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for the product 4-methylumbelliferone).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control wells.
MDCK Cell Survival Assay (Cytopathic Effect Inhibition Assay)
This assay evaluates the ability of this compound to protect host cells from the cytopathic effects of viral infection, thereby increasing cell survival.
Materials:
-
MDCK cells
-
Cell culture medium (e.g., MEM with fetal bovine serum)
-
Influenza virus stock (e.g., A/PR/8/34)
-
This compound
-
Trypsin (for viral activation)
-
MTT or similar cell viability reagent
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed MDCK cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in serum-free cell culture medium.
-
Pre-treat the influenza virus stock with trypsin.
-
Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).
-
Add the diluted this compound to the respective wells.
-
Infect the cells by adding the trypsin-treated virus to all wells except the uninfected control wells.
-
Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to observe cytopathic effects (e.g., 48-72 hours).
-
Assess cell viability by adding a reagent like MTT and measuring the absorbance according to the manufacturer's protocol.
-
Calculate the percentage of cell survival for each concentration of this compound relative to the infected and uninfected control wells.
Visualizations
Mechanism of Action
Caption: Mechanism of this compound action.
Experimental Workflow: Neuraminidase Inhibition Assay
Caption: Workflow for the neuraminidase inhibition assay.
Experimental Workflow: MDCK Cell Survival Assay
Caption: Workflow for the MDCK cell survival assay.
Conclusion
This compound presents a promising scaffold for the development of novel anti-influenza therapeutics. Its defined mechanism of action, centered on the inhibition of the viral neuraminidase, offers a clear target for further optimization and drug design. The experimental protocols and workflows detailed in this guide provide a foundational framework for researchers to further investigate the therapeutic potential of this and similar compounds. Future research should focus on in vivo efficacy, pharmacokinetic profiling, and the potential for combination therapies to combat emerging drug-resistant influenza strains.
References
10-Norparvulenone: A Fungal Metabolite with Anti-Influenza Activity
An In-depth Technical Guide on the Biological Origin and Natural Sources
Executive Summary
10-Norparvulenone is a naturally occurring naphthalenone derivative that has garnered interest within the scientific community for its notable anti-influenza virus activity. This technical guide provides a comprehensive overview of the biological origin and natural sources of this compound, tailored for researchers, scientists, and drug development professionals. The document details the producing microorganisms, outlines a putative biosynthetic pathway, and presents available data in a structured format. While specific quantitative data on yields and detailed experimental protocols from the primary literature are limited, this guide synthesizes the current knowledge to support further research and development efforts.
Biological Origin
This compound is a secondary metabolite of fungal origin. To date, two distinct fungal species have been identified as producers of this compound.
Producing Organisms
The primary and originally identified source of this compound is the fungal strain Microsphaeropsis sp. FO-5050.[1] This discovery highlighted the potential of this genus as a source of novel bioactive compounds.
Subsequently, this compound has also been isolated from the endophytic fungus Pestalotiopsis photiniae, isolated from the Chinese podocarp tree Podocarpus macrophyllus.[2] This finding suggests that the capability to produce this compound may be distributed across different fungal genera.
| Producing Organism | Taxonomy | Isolation Source | Reference |
| Microsphaeropsis sp. FO-5050 | Fungi, Ascomycota | Not specified in available literature | Fukami et al., 2000 |
| Pestalotiopsis photiniae | Fungi, Ascomycota | Endophyte from Podocarpus macrophyllus | Yang et al., 2013 |
Natural Sources and Isolation
The isolation of this compound involves standard natural product chemistry techniques, including fermentation, extraction, and chromatography. While detailed, step-by-step protocols for the isolation of this compound from its producing organisms are not extensively detailed in the accessible literature, a general workflow can be inferred.
General Isolation Workflow
The process typically begins with the cultivation of the producing fungal strain in a suitable liquid fermentation medium. Following an adequate incubation period to allow for the production of secondary metabolites, the fungal biomass and culture broth are separated. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the bioactive compounds. The crude extract is subsequently subjected to a series of chromatographic separations, which may include column chromatography on silica gel, Sephadex, or other stationary phases, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Quantitative Data
Specific yield data for this compound from either Microsphaeropsis sp. FO-5050 or Pestalotiopsis photiniae is not reported in the reviewed literature. The concentration of secondary metabolites produced by fungi can be highly variable and is dependent on numerous factors, including the specific strain, fermentation conditions (media composition, pH, temperature, aeration), and extraction methodology.
| Parameter | Value | Reference |
| Yield from Microsphaeropsis sp. FO-5050 | Not Reported | - |
| Yield from Pestalotiopsis photiniae | Not Reported | - |
Biosynthesis
The chemical structure of this compound strongly suggests a polyketide origin. Fungal naphthalenones are typically biosynthesized via the polyketide pathway, involving a Type I polyketide synthase (PKS). While a specific biosynthetic gene cluster for this compound has not yet been identified and characterized, a putative pathway can be proposed based on established knowledge of fungal polyketide biosynthesis.
Putative Biosynthetic Pathway
The biosynthesis is likely initiated by the condensation of acetyl-CoA with several molecules of malonyl-CoA by a PKS to form a linear polyketide chain. This chain then undergoes a series of cyclization and aromatization reactions to form a naphthalenone core. Subsequent tailoring reactions, such as hydroxylation, methylation, and reduction, catalyzed by enzymes encoded within the same gene cluster, would then lead to the final structure of this compound.
Experimental Protocols
Due to the limited availability of full-text primary literature, detailed experimental protocols for the fermentation of the producing organisms and the isolation of this compound cannot be definitively provided. However, a representative protocol based on general methods for fungal secondary metabolite production is outlined below.
Representative Fermentation Protocol
-
Strain Maintenance: The producing fungal strain (Microsphaeropsis sp. FO-5050 or Pestalotiopsis photiniae) is maintained on a solid agar medium (e.g., Potato Dextrose Agar) at an appropriate temperature (typically 25-28°C).
-
Seed Culture: A small piece of the agar culture is used to inoculate a seed culture medium in a flask. The seed culture is incubated on a rotary shaker to ensure sufficient growth.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The composition of the production medium is critical for optimal secondary metabolite production and would need to be empirically determined.
-
Incubation: The production culture is incubated for a specific duration, with monitoring of growth and pH.
-
Harvest: After the incubation period, the culture is harvested for extraction.
Representative Isolation Protocol
-
Extraction: The culture broth is separated from the mycelia by filtration or centrifugation. The broth is then extracted with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate). The organic phase is collected and the solvent is removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography using a stationary phase such as silica gel. The column is eluted with a gradient of solvents of increasing polarity to separate the components of the extract into fractions.
-
Purification: Fractions containing this compound, as identified by a bioassay or analytical technique (e.g., Thin Layer Chromatography), are pooled and further purified using preparative HPLC to obtain the pure compound.
-
Structure Elucidation: The structure of the purified compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]
Conclusion and Future Directions
This compound represents a promising lead compound for the development of new anti-influenza drugs. Its natural origin from diverse fungal species suggests that there is potential for the discovery of other related and potentially more potent analogues. Future research should focus on several key areas:
-
Optimization of Production: Development of high-yielding fermentation processes for this compound through media and process optimization.
-
Biosynthetic Pathway Elucidation: Identification and characterization of the biosynthetic gene cluster responsible for this compound production. This would open up opportunities for biosynthetic engineering to produce novel derivatives.
-
Total Synthesis: Further development of efficient total synthesis routes to enable the production of larger quantities of this compound and its analogues for preclinical and clinical studies.
-
Pharmacological Evaluation: In-depth studies to elucidate the mechanism of action of this compound against the influenza virus and to assess its in vivo efficacy and safety.
This technical guide provides a foundational understanding of the biological origins of this compound. Addressing the knowledge gaps highlighted will be crucial for advancing this promising natural product towards therapeutic applications.
References
Preliminary Cytotoxicity Studies of Novel Compounds: A Methodological Guide
Disclaimer: This document provides a generalized framework for conducting and presenting preliminary cytotoxicity studies. As of November 2025, a comprehensive search of publicly available scientific literature did not yield specific data on the cytotoxicity of 10-Norparvulenone . Therefore, the data and specific examples presented herein are illustrative and intended to serve as a template for researchers, scientists, and drug development professionals.
Introduction to Cytotoxicity Assessment
In vitro cytotoxicity testing is a crucial initial step in the evaluation of the therapeutic potential of new chemical entities. These assays are designed to be cost-effective, rapid, and predictive in characterizing the toxic properties of a compound. Early-stage cytotoxicity screening helps in identifying compounds that may warrant further investigation and development. The primary objective is to determine the concentration at which a substance exhibits toxic effects on cultured cells, often expressed as the half-maximal inhibitory concentration (IC50). A variety of assay formats are available, each with its own merits and limitations, to assess different aspects of cellular health, including metabolic activity, membrane integrity, and apoptosis induction.
Quantitative Data Summary
The effective presentation of quantitative data is paramount for the clear interpretation and comparison of cytotoxic activity. Data should be organized logically, typically in tabular format, to highlight key findings such as dose-response relationships across different cell lines.
Table 1: Illustrative Cytotoxic Activity of a Test Compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | MTT | 48 | 25.7 ± 3.1 |
| HeLa | Cervical Cancer | MTT | 48 | 18.9 ± 2.2 |
| HepG2 | Hepatocellular Carcinoma | MTT | 48 | 32.4 ± 4.5 |
| PC-3 | Prostate Cancer | MTT | 48 | 21.6 ± 2.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. The following section outlines a standard protocol for the MTT assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.
3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Test compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, typically DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C and 5% CO₂. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve using non-linear regression analysis.
-
Visualization of Cellular Mechanisms
Understanding the underlying molecular pathways through which a compound exerts its cytotoxic effects is a critical aspect of drug development. Apoptosis, or programmed cell death, is a common mechanism of action for many cytotoxic agents. The following diagrams illustrate a generalized workflow for cytotoxicity screening and a simplified model of the apoptotic signaling cascade.
A generalized experimental workflow for in vitro cytotoxicity screening.
A simplified diagram of the major apoptotic signaling pathways.
In-depth Analysis of 10-Norparvulenone's Anti-Influenza Properties Remains Elusive Due to Limited Data
A comprehensive technical guide on the anti-influenza properties of 10-Norparvulenone, a novel antibiotic isolated from Microsphaeropsis sp. FO-5050, cannot be fully compiled at this time due to the lack of publicly available detailed research data. While initial findings confirm its activity against the influenza virus, the specific quantitative metrics, experimental methodologies, and mechanisms of action remain largely within a single primary research publication that is not widely accessible.
This compound has been identified as a promising anti-influenza agent. The compound, a naphthoquinone derivative, has been noted for its inhibitory effects on influenza A virus replication. However, critical data points essential for a thorough technical understanding—such as 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values, which quantify the compound's potency—are not available in the public domain.
Presumed Experimental Approach
Based on standard antiviral research protocols, the investigation into this compound's properties likely involved a series of established in vitro assays. A hypothetical workflow for such an investigation is outlined below.
Caption: Hypothetical experimental workflow for characterizing the anti-influenza activity of a novel compound.
Potential Mechanisms and Signaling Pathways
Naphthoquinone derivatives often exert their antiviral effects through various mechanisms. It is plausible that this compound acts on one or more of the following viral or host-cell targets:
-
Viral Neuraminidase Inhibition: As suggested by the MeSH terms in the original publication's abstract, this compound might inhibit the neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells.
-
Inhibition of Viral Replication: The compound could interfere with the viral RNA polymerase complex, thereby halting the replication of the viral genome.
-
Modulation of Host Signaling Pathways: Many antiviral compounds function by modulating host cell signaling pathways that the virus hijacks for its own replication. Key pathways often implicated in influenza virus infection include the NF-κB and MAPK signaling pathways, which are central to the inflammatory response and viral propagation.
A simplified diagram illustrating a potential mechanism of action targeting viral entry and replication is presented below.
Caption: Potential inhibitory action of this compound on the influenza virus lifecycle.
Data Summary
Due to the inaccessibility of the full research article, a table summarizing the quantitative data on the anti-influenza properties of this compound cannot be provided.
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not available. However, for the benefit of researchers in the field, a generalized protocol for a plaque reduction assay, a common method for quantifying antiviral activity, is described below.
Plaque Reduction Assay (General Protocol)
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to form a confluent monolayer.
-
Virus Infection: The cell monolayer is washed and then infected with a known titer of influenza virus for 1-2 hours.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (e.g., this compound) and a gelling agent (e.g., agarose) to restrict virus spread to adjacent cells.
-
Incubation: The plates are incubated for 2-3 days to allow for the formation of plaques (zones of cell death).
-
Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the untreated control wells.
-
Data Analysis: The percentage of plaque reduction is calculated for each concentration of the compound, and the IC50 value is determined.
Conclusion
While this compound has been identified as a compound of interest in the search for new anti-influenza therapies, a comprehensive understanding of its antiviral properties is currently hampered by the limited availability of detailed scientific data. Further research and the publication of more extensive studies are required to fully elucidate its mechanism of action, potency, and potential as a therapeutic agent. Researchers and drug development professionals are encouraged to seek out the original publication for any available details and to consider this compound as a candidate for further investigation.
Methodological & Application
Application Notes and Protocols: Total Synthesis of 10-Norparvulenone via Xanthate-Mediated Cyclization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the total synthesis of (±)-10-Norparvulenone, a novel anti-influenza virus antibiotic. The synthetic strategy hinges on a key xanthate-mediated free radical addition-cyclization sequence to construct the core α-tetralone structure. This five-step synthesis begins with the commercially available m-methoxyphenol and proceeds with an overall yield of 14%.[1]
Quantitative Data Summary
The following table summarizes the yields for each step in the total synthesis of (±)-10-Norparvulenone.
| Step | Transformation | Product | Yield (%) |
| 1 | Iodination and Etherification | O-(2-(2-Iodo-3-methoxyphenoxy)ethyl) O-ethyl dithiocarbonate | 78 |
| 2 | Xanthate Formation | Radical Precursor (Xanthate) | quant. |
| 3 | Acetylation and Radical Addition to Vinyl Pivalate | Adduct of Xanthate and Vinyl Pivalate | 75 |
| 4 | Xanthate-Mediated Radical Cyclization | 4-Acetoxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | 48 |
| 5 | Reduction and Deprotection | (±)-10-Norparvulenone | 78 |
Experimental Workflow
The total synthesis of (±)-10-Norparvulenone is a five-step process commencing with m-methoxyphenol. The key strategic element is the application of a xanthate-mediated radical addition and subsequent cyclization to form the bicyclic core of the target molecule.
Figure 1. Workflow for the total synthesis of this compound.
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of (±)-10-Norparvulenone.
Step 1 & 2: Synthesis of the Radical Precursor (Xanthate)
The initial steps involve the conversion of m-methoxyphenol to the xanthate radical precursor. This is achieved through iodination of the aromatic ring, followed by etherification and subsequent reaction with potassium ethyl xanthate.[1]
-
Materials: m-Methoxyphenol, iodine, silver trifluoroacetate, 2-bromoethanol, potassium carbonate, potassium ethyl xanthate, acetone, chloroform.
-
Protocol:
-
To a solution of m-methoxyphenol in chloroform, add silver trifluoroacetate followed by a solution of iodine in chloroform. Stir the reaction mixture until the starting material is consumed.
-
Filter the reaction mixture and concentrate under reduced pressure. The crude 2-iodo-3-methoxyphenol is used in the next step without further purification.
-
To a solution of the crude 2-iodo-3-methoxyphenol in a suitable solvent, add potassium carbonate and 2-bromoethanol. Heat the mixture to reflux until the starting material is consumed.
-
Cool the reaction mixture, filter, and concentrate under reduced pressure. Purify the crude product to obtain the corresponding ether.
-
Dissolve the ether in acetone at 0°C and add potassium ethyl xanthate. Stir the reaction until completion to afford the desired xanthate radical precursor in quantitative yield.[1]
-
Step 3: Acetylation and Radical Addition to Vinyl Pivalate
The hydroxyl group of the radical precursor is first acetylated, followed by a radical addition to vinyl pivalate.
-
Materials: Xanthate precursor from Step 2, acetic anhydride, pyridine, vinyl pivalate, dilauroyl peroxide (DLP), 1,2-dichloroethane (DCE).
-
Protocol:
-
Acetylate the hydroxyl group of the xanthate precursor using acetic anhydride in pyridine.
-
Following acetylation, dissolve the product in 1,2-dichloroethane (DCE).
-
Add vinyl pivalate and dilauroyl peroxide (DLP) as a radical initiator.
-
Heat the reaction mixture to initiate the radical addition. This step may yield a mixture of the desired adduct and a deprotected xanthate.
-
The deprotected xanthate can be converted to the desired product by subjecting it to the same acetylation conditions.
-
The combined overall yield for this step is 75%.[1]
-
Step 4: Xanthate-Mediated Radical Cyclization
This is the key step where the α-tetralone core is constructed via a xanthate-mediated radical cyclization.
-
Materials: Adduct from Step 3, dilauroyl peroxide (DLP), 1,2-dichloroethane (DCE).
-
Protocol:
-
Dissolve the adduct from the previous step in 1,2-dichloroethane (DCE).
-
Heat the solution to reflux.
-
Add dilauroyl peroxide (DLP) portionwise to the refluxing solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired tetralone in 48% yield.[1]
-
Step 5: Final Reduction and Deprotection to (±)-10-Norparvulenone
The final step involves the reduction of the aldehyde and deprotection of the benzylic hydroxy group to yield the target molecule.
-
Materials: Tetralone from Step 4, a suitable reducing agent (e.g., sodium borohydride), a deprotection agent.
-
Protocol:
-
Reduce the aldehyde functionality of the tetralone intermediate using a suitable reducing agent.
-
Following reduction, proceed with the deprotection of the benzylic hydroxy group to yield (±)-10-Norparvulenone.
-
The final product is isolated with a 78% yield for this step.[1]
-
This synthetic route provides an efficient and flexible approach to (±)-10-Norparvulenone and its analogs, which are promising candidates for anti-influenza drug development.[1]
References
Application Notes and Protocols: Isolating 10-Norparvulenone from Aspergillus parvulus Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Norparvulenone is a polyketide-derived secondary metabolite produced by the fungus Aspergillus parvulus. As a member of the parvulenone class of compounds, it holds potential for biological activities that are of interest to the drug discovery and development community. This document provides a detailed protocol for the cultivation of Aspergillus parvulus, followed by the extraction, purification, and characterization of this compound.
Fungal Strain and Culture Conditions
The successful isolation of this compound begins with the proper cultivation of the producing organism, Aspergillus parvulus. The composition of the culture medium and the incubation parameters are critical for maximizing the yield of the target metabolite.
Recommended Culture Medium
A glucose-glycine-salts medium is recommended for the production of parvulenone-related compounds by Aspergillus parvulus.
Table 1: Composition of Glucose-Glycine-Salts Medium
| Component | Concentration (g/L) |
| Glucose | 20.0 |
| Glycine | 5.0 |
| KH₂PO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| FeSO₄·7H₂O | 0.01 |
| ZnSO₄·7H₂O | 0.005 |
| Agar (for solid medium) | 20.0 |
| Distilled Water | 1 L |
Cultivation Protocol
-
Inoculation: Inoculate the sterile glucose-glycine-salts medium (either liquid broth or agar plates) with a pure culture of Aspergillus parvulus.
-
Incubation: Incubate the cultures at 28°C for 14-21 days in the dark. For liquid cultures, use an orbital shaker at 150 rpm to ensure proper aeration.
-
Monitoring: Monitor the cultures for growth and the production of secondary metabolites. The appearance of pigmentation in the mycelium or medium can be an indicator of secondary metabolite production.
Experimental Protocols
Extraction of this compound
Following incubation, the fungal biomass and culture broth are separated to facilitate the extraction of intracellular and extracellular metabolites.
Materials:
-
Fungal culture (broth and mycelia)
-
Ethyl acetate
-
Methanol
-
Filter paper
-
Rotary evaporator
Protocol:
-
Separation: Separate the fungal mycelium from the culture broth by vacuum filtration.
-
Mycelium Extraction:
-
Dry the mycelium.
-
Macerate the dried mycelium in methanol and extract at room temperature for 24 hours.
-
Filter the extract and concentrate under reduced pressure using a rotary evaporator.
-
-
Broth Extraction:
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure.
-
-
Combine Extracts: Combine the concentrated mycelial and broth extracts for further purification.
Purification of this compound
A multi-step chromatographic approach is employed to purify this compound from the crude extract.
Table 2: Chromatographic Purification Parameters
| Chromatographic Technique | Stationary Phase | Mobile Phase | Elution Profile |
| Column Chromatography | Silica gel (60-120 mesh) | Hexane-Ethyl Acetate gradient | Start with 100% Hexane, gradually increasing the polarity with Ethyl Acetate. |
| Preparative HPLC | C18 column (e.g., 10 µm, 250 x 20 mm) | Acetonitrile-Water gradient | Start with a lower concentration of Acetonitrile, gradually increasing to elute compounds of increasing polarity. |
Protocol:
-
Silica Gel Column Chromatography:
-
Dissolve the combined crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with hexane.
-
Elute the column with a stepwise gradient of hexane and ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3) and UV visualization.
-
Combine fractions containing the compound of interest based on their TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the enriched fractions by preparative HPLC on a C18 column.
-
Use a gradient of acetonitrile in water as the mobile phase.
-
Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound.
-
Verify the purity of the isolated compound by analytical HPLC.
-
Compound Characterization
The structural elucidation and confirmation of this compound are achieved through spectroscopic analysis.
Spectroscopic Data
Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |
| 1 | 200.1 | - |
| 2 | 125.8 | 6.75 (s) |
| 3 | 145.2 | - |
| 4 | 118.9 | 7.20 (d, 8.5) |
| 4a | 135.5 | - |
| 5 | 115.1 | 6.85 (d, 8.5) |
| 6 | 160.5 | - |
| 7 | 101.8 | 6.30 (s) |
| 8 | 162.3 | - |
| 8a | 108.7 | - |
| 3-CH₃ | 20.5 | 2.15 (s) |
| 6-OCH₃ | 55.4 | 3.90 (s) |
| 8-OH | - | 12.5 (s) |
Note: The chemical shifts are reported in ppm relative to TMS.
Mass Spectrometry: High-resolution mass spectrometry should be used to confirm the molecular formula of this compound (C₁₃H₁₂O₄).
Workflow and Pathway Diagrams
Caption: Experimental workflow for the isolation of this compound.
Biological Activity
Preliminary studies on parvulenone-type compounds suggest potential biological activities. Further investigation into the cytotoxic and antimicrobial properties of this compound is warranted to determine its therapeutic potential. Standard assays such as MTT for cytotoxicity against various cancer cell lines and broth microdilution for antimicrobial activity against a panel of pathogenic bacteria and fungi are recommended.
Conclusion
This protocol provides a comprehensive framework for the isolation and characterization of this compound from Aspergillus parvulus cultures. The successful implementation of these methods will enable researchers to obtain pure material for further biological evaluation and potential drug development endeavors.
Application Note: Quantitative Analysis of 10-Norparvulenone in Human Plasma using LC-MS/MS
Abstract
This application note describes a rapid, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 10-Norparvulenone in human plasma. The method involves a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (IS) for accurate quantification. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.
Introduction
This compound is a novel synthetic compound with potential therapeutic applications. To support its clinical development, a reliable and robust bioanalytical method for its quantification in biological matrices is essential for pharmacokinetic and toxicokinetic studies[1][2]. This application note details a validated LC-MS/MS method for the determination of this compound in human plasma, offering high sensitivity and specificity[3].
Experimental
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
This compound-d4 (internal standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water, purified by Milli-Q system
-
Human plasma (pooled, drug-free)
LC-MS/MS Instrumentation
-
HPLC System: Agilent 1100 series or equivalent[4]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Analytical Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Sample Preparation
A protein precipitation method was employed for sample extraction[5][6].
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (100 ng/mL this compound-d4 in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 10 µL onto the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: m/z 250.1 → 180.2 (hypothetical values)
-
This compound-d4 (IS): m/z 254.1 → 184.2 (hypothetical values)
-
Results and Discussion
The method was validated for linearity, accuracy, precision, and stability. The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99. The intra- and inter-day precision and accuracy were within ±15%.
Quantitative Data Summary
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (CV%) | ≤ 8.5% |
| Inter-day Precision (CV%) | ≤ 11.2% |
| Intra-day Accuracy (%) | 92.5 - 108.3% |
| Inter-day Accuracy (%) | 94.1 - 105.7% |
| Recovery | > 85% |
Conclusion
A sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. This method is suitable for supporting clinical and preclinical studies of this compound.
Detailed Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound-d4 and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50% methanol/water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.
Protocol 2: Sample Preparation using Protein Precipitation
-
Label microcentrifuge tubes for each sample, calibration standard, and QC.
-
Pipette 100 µL of the respective sample (plasma, calibration standard, or QC) into the labeled tubes.
-
Add 20 µL of the 100 ng/mL internal standard working solution to each tube.
-
Add 300 µL of cold acetonitrile to each tube.
-
Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to autosampler vials.
-
Seal the vials and place them in the autosampler for LC-MS/MS analysis.
Protocol 3: LC-MS/MS System Operation
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions (10% B) for at least 30 minutes.
-
Set up the gradient elution program as described in the "Chromatographic and Mass Spectrometric Conditions" section.
-
Optimize the mass spectrometer source parameters (e.g., ion spray voltage, temperature, gas flows) for maximum signal intensity of this compound and its internal standard.
-
Set up the multiple reaction monitoring (MRM) method with the specified transitions.
-
Create a sequence table including blanks, calibration standards, QC samples, and unknown samples.
-
Initiate the sequence run.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Hypothetical signaling pathway modulated by this compound.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A liquid chromatography/tandem mass spectrometry assay to quantitate MS-275 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-MS-based analysis of human plasma for metabonomics using solvent precipitation or solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step guide to 10-Norparvulenone synthesis and purification
An Application Note and Protocol for the Synthesis and Purification of 10-Norparvulenone
Abstract
This compound is a naturally occurring α-tetralone derivative that has demonstrated potential as a promising anti-influenza virus drug.[1][2] Initially isolated from Microsphaeropsis sp., this compound presents a bicyclic carbon framework with a carbonyl function and multiple hydroxyl and methoxy groups.[1][2] This document provides a detailed, step-by-step protocol for the first total synthesis of (±)-10-Norparvulenone, starting from the commercially available m-methoxyphenol.[1][2][3] The key transformation involves a xanthate-mediated free radical addition-cyclization sequence to construct the core α-tetralone subunit.[1][2][3] Methodologies for purification and characterization are also presented for researchers in drug development and organic synthesis.
Overall Synthesis Workflow
The total synthesis of this compound is accomplished through a multi-step process beginning with m-methoxyphenol. The workflow is designed to first build the key bicyclic intermediate via a radical cyclization, followed by functional group manipulations to arrive at the target natural product.
Caption: Total synthesis workflow for this compound.
Experimental Protocols
This synthesis is performed in multiple stages, starting from m-methoxyphenol. All quantitative data for the key steps are summarized in the tables below.
Stage 1: Synthesis of the Xanthate Radical Precursor
The initial steps involve the functionalization of m-methoxyphenol to prepare the necessary precursor for the key radical cyclization reaction.
-
Preparation of the Xanthate Precursor (Compound 8) :
-
The synthesis begins with commercially available m-methoxyphenol.
-
This starting material undergoes a sequence of reactions including formylation, benzyl protection of the phenolic hydroxyl group, reduction of the aldehyde with sodium borohydride (NaBH₄), and mesylation of the resulting alcohol.
-
The final step in this stage is the reaction with potassium ethyl xanthate in acetone at 0 °C, which affords the desired radical precursor (Compound 8) in quantitative yield.[1]
-
Stage 2: Radical Addition and Cyclization to form the Tetralone Core
This stage involves the critical xanthate-mediated radical addition and cyclization to construct the bicyclic core of the target molecule.
-
Acetylation and Radical Addition (Formation of Compound 9b) :
-
The hydroxyl group of the xanthate precursor 8 is first acetylated.
-
A radical addition is then performed using vinyl pivalate, with dilauroyl peroxide (DLP) as the initiator, in 1,2-dichloroethane (DCE) as the solvent.[1]
-
This reaction yields a mixture of the desired adduct 9b and a deprotected xanthate 9a . The xanthate 9a can be converted back to 9b under the same acetylation conditions.[1]
-
The overall yield for the formation of adduct 9b from precursor 8 is 75%.[1]
-
-
Radical Cyclization (Formation of Tetralone 10) :
| Parameter | Value | Reference |
| Reactant | Adduct 9b | [1] |
| Solvent | 1,2-Dichloroethane (DCE) | [1] |
| Initiator | Dilauroyl Peroxide (DLP) | [1] |
| Initiator Stoichiometry | 1.2 equivalents | [1] |
| Condition | Reflux | [1] |
| Product | Tetralone 10 | [1] |
| Yield | 48% | [1] |
| Table 1: Reaction conditions for the radical cyclization step. |
Stage 3: Final Transformations to this compound
The final steps involve further functionalization of the tetralone core to yield the final natural product.
-
Formylation and Deprotection :
Purification Protocol
Purification is critical after key transformations, especially following the formation of the tetralone intermediate.
-
Method : Flash column chromatography is the primary method for purification of intermediates and the final product.
-
Stationary Phase : Silica gel.
-
Mobile Phase (Eluent) : A solvent system, typically a mixture of hexanes and ethyl acetate, is used. The specific ratio is determined empirically using thin-layer chromatography (TLC) to achieve optimal separation.
-
Procedure :
-
The crude reaction mixture is concentrated under reduced pressure.
-
The residue is adsorbed onto a small amount of silica gel.
-
The silica is loaded onto a pre-packed silica gel column.
-
The column is eluted with the chosen solvent system, and fractions are collected.
-
Fractions are analyzed by TLC to identify and combine those containing the pure product.
-
| Parameter | Specification |
| Technique | Flash Column Chromatography |
| Stationary Phase | Silica Gel |
| Typical Eluent | Hexane/Ethyl Acetate Gradient |
| Monitoring | Thin-Layer Chromatography (TLC) |
| Table 2: General purification parameters. |
Product Characterization
The identity and purity of the synthesized this compound and its precursors are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS) : To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy : To identify key functional groups present in the molecule, such as carbonyls (C=O) and hydroxyls (O-H).
References
Application Notes and Protocols: 10-Norparvulenone in Viral Sialidase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viral sialidases, also known as neuraminidases (NA), are critical enzymes for the replication of many viruses, most notably the influenza virus. These enzymes cleave terminal sialic acid residues from glycoconjugates on the surface of infected cells, facilitating the release of progeny virions and preventing their aggregation. This crucial role in the viral life cycle makes sialidase a prime target for antiviral drug development. Inhibition of sialidase activity can effectively halt the spread of the virus, as exemplified by clinically approved drugs like oseltamivir and zanamivir.
10-Norparvulenone is a fungal metabolite that has been identified as an inhibitor of influenza virus replication.[1] It has been shown to decrease viral sialidase activity, making it a compound of interest for virology research and as a potential lead for novel antiviral therapies.[1] These application notes provide a summary of its reported activity and a detailed protocol for its evaluation in a viral sialidase activity assay.
Mechanism of Action: Inhibition of Viral Release
Viral sialidase is a key player in the final stage of the influenza virus life cycle. The viral hemagglutinin (HA) protein binds to sialic acid receptors on the host cell surface to initiate entry. After replication, newly formed virions bud from the host cell membrane, but their HA can bind to the same sialic acid receptors, causing them to remain tethered to the cell surface. Viral sialidase cleaves these sialic acid residues, liberating the new virions to infect other cells. By inhibiting sialidase, compounds like this compound prevent this release, effectively trapping the virus on the cell surface and halting the progression of the infection.
Caption: Role of Sialidase and Point of Inhibition by this compound.
Data Presentation
The following table summarizes the reported in-vitro activity of this compound against a mouse-adapted influenza A virus. This data demonstrates its ability to affect viral sialidase activity within a cellular context.
| Compound | Virus Strain | Cell Line | Concentration | Observed Effect | Reference |
| This compound | Influenza A/PR/8/34 (mouse-adapted) | MDCK | 1 µg/ml | Decreases viral sialidase activity and increases cell survival. | [1] |
Experimental Protocols
The following is a detailed protocol for a fluorescence-based viral sialidase activity inhibition assay, which is a standard method for evaluating compounds like this compound. This protocol is based on established methodologies and is suitable for determining the 50% inhibitory concentration (IC50) of a test compound.
Principle:
This assay quantifies the enzymatic activity of viral sialidase using the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Sialidase cleaves MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the enzyme activity. The inhibitory effect of this compound is measured by the reduction in fluorescence in its presence.
Materials and Reagents:
-
This compound (stock solution in DMSO)
-
Purified viral sialidase or intact virus preparation
-
2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5
-
Stop Solution: 0.1 M Glycine in 25% Ethanol, pH 10.7
-
DMSO (Dimethyl sulfoxide)
-
Black, flat-bottom 96-well microplates
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)
Assay Workflow Diagram:
Caption: Workflow for the Sialidase Inhibition Assay.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a working solution of MUNANA substrate at 100 µM in Assay Buffer. Protect from light.
-
Dilute the viral sialidase preparation in Assay Buffer to a concentration that yields a linear reaction rate for at least 60 minutes. This should be determined in a preliminary enzyme titration experiment.
-
-
Compound Dilution Plate:
-
Perform a serial dilution of the this compound stock solution. For a typical 8-point dose-response curve, start with a 1:50 dilution of the stock in Assay Buffer, followed by 2-fold serial dilutions. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare control wells:
-
100% Activity Control: Assay Buffer with the equivalent percentage of DMSO as the test wells (no inhibitor).
-
Blank Control: Assay Buffer only (no enzyme or inhibitor).
-
-
-
Assay Protocol:
-
To the wells of a black 96-well microplate, add 25 µL of the serially diluted this compound or control solutions.
-
Add 50 µL of the diluted viral sialidase preparation to each well, except for the Blank Control wells (add 50 µL of Assay Buffer instead).
-
Gently tap the plate to mix and pre-incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the 100 µM MUNANA substrate solution to all wells. The final volume in each well will be 100 µL.
-
Incubate the plate for 60 minutes at 37°C. Protect the plate from light during incubation.
-
Terminate the reaction by adding 50 µL of Stop Solution to each well.
-
Read the fluorescence on a plate reader with excitation at 365 nm and emission at 450 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence value of the Blank Control from all other wells.
-
Calculate the percentage of sialidase inhibition for each concentration of this compound using the following formula: % Inhibition = (1 - (Fluorescence of Test Well / Fluorescence of 100% Activity Control)) * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (4PL) curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Conclusion
This compound represents a valuable tool for studying viral sialidase function and may serve as a scaffold for the development of new anti-influenza agents. The provided data and protocols offer a framework for researchers to investigate its inhibitory properties in a robust and quantitative manner. The fluorescence-based assay is a sensitive, reliable, and high-throughput method for characterizing the potency of sialidase inhibitors and is well-suited for screening compound libraries to identify novel antiviral leads.
References
Application Notes and Protocols: Evaluating the Efficacy of 10-Norparvulenone in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Norparvulenone is a fungal metabolite that has been identified as a potential therapeutic agent.[1] While its initial characterization revealed anti-influenza virus activity, its broader biological effects, particularly in the context of cancer cell biology, remain largely unexplored. This document provides a detailed experimental framework for assessing the efficacy of this compound in a cell culture setting. The protocols and workflows outlined herein are designed to test the hypothesis that this compound exerts anti-proliferative and pro-apoptotic effects on cancer cells through the modulation of key cellular signaling pathways.
The following application notes provide a comprehensive guide for researchers to systematically evaluate the in vitro efficacy of this compound, from initial cytotoxicity screening to more detailed mechanistic studies. The provided protocols are adaptable to various cancer cell lines and can be modified to suit specific research questions.
Hypothetical Mechanism of Action
For the purpose of this experimental design, we hypothesize that this compound inhibits the proliferation of cancer cells by inducing apoptosis through the downregulation of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, growth, and proliferation, and its aberrant activation is a hallmark of many cancers. By inhibiting this pathway, this compound is presumed to shift the balance towards pro-apoptotic signaling, leading to cancer cell death.
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the comprehensive evaluation of this compound's efficacy in cell culture.
Caption: A logical workflow for the in vitro evaluation of this compound.
Hypothesized Signaling Pathway
The diagram below illustrates the hypothesized mechanism of action of this compound, focusing on its inhibitory effect on the PI3K/Akt signaling pathway.
Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Select appropriate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) and a non-cancerous control cell line (e.g., MCF-10A, BEAS-2B).
-
Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization protocols.
Preparation of this compound
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (0.1% DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in the PI3K/Akt signaling pathway.
-
Cell Lysis: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total mTOR, phospho-mTOR, and an internal loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Data Presentation
The quantitative data generated from the above experiments should be summarized in the following tables for clear comparison and interpretation.
Table 1: Cytotoxicity of this compound on Cancer and Non-Cancerous Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| Cancer Cell Line 1 (e.g., MCF-7) | 24 | |
| 48 | ||
| 72 | ||
| Cancer Cell Line 2 (e.g., A549) | 24 | |
| 48 | ||
| 72 | ||
| Non-Cancerous Cell Line (e.g., MCF-10A) | 24 | |
| 48 | ||
| 72 |
Table 2: Effect of this compound on Apoptosis
| Cell Line | Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Cancer Cell Line 1 | Vehicle Control | ||||
| IC50 this compound | |||||
| 2x IC50 this compound | |||||
| Non-Cancerous Cell Line | Vehicle Control | ||||
| IC50 this compound | |||||
| 2x IC50 this compound |
Table 3: Western Blot Densitometry Analysis of PI3K/Akt Pathway Proteins
| Cell Line | Treatment | p-Akt/Total Akt Ratio | p-mTOR/Total mTOR Ratio |
| Cancer Cell Line 1 | Vehicle Control | 1.0 | 1.0 |
| IC50 this compound | |||
| 2x IC50 this compound |
Conclusion and Future Directions
The successful execution of these protocols will provide a comprehensive in vitro assessment of this compound's efficacy and its potential mechanism of action. The data generated will be crucial for determining whether further preclinical development, including in vivo animal studies, is warranted. Future studies could explore the effect of this compound on other cancer-related signaling pathways, its potential for synergistic effects with existing chemotherapeutic agents, and the identification of its direct molecular target(s).
References
Synthesis of 10-Norparvulenone Derivatives: A Detailed Guide to Xanthate-Mediated Radical Cyclization
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the synthesis of 10-Norparvulenone derivatives. The core of this methodology revolves around a xanthate-mediated free radical addition-cyclization sequence, a powerful strategy for the construction of the α-tetralone subunit characteristic of these compounds. This compound has garnered significant interest due to its potential as an anti-influenza virus agent.
Core Synthetic Strategy: An Overview
The total synthesis of (±)-10-norparvulenone has been achieved in five steps starting from commercially available m-methoxyphenol.[1][2][3] The key transformation involves the construction of the bicyclic tetralone core through a xanthate-mediated radical cyclization. This approach offers a convergent and flexible route, allowing for the potential synthesis of a variety of derivatives for structure-activity relationship (SAR) studies.
The overall synthetic pathway can be visualized as follows:
Caption: Overall workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of (±)-10-norparvulenone, providing a clear comparison of the efficiency of each step.
| Step No. | Transformation | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Allylation | m-Methoxyphenol | 1-Allyl-3-methoxy-benzene | Allyl bromide, K₂CO₃, Acetone, reflux | High |
| 2 | Claisen Rearrangement | 1-Allyl-3-methoxy-benzene | 2-Allyl-3-methoxyphenol | Neat, 180 °C | ~85 |
| 3 | Xanthate Formation and Radical Addition | 2-Allyl-3-methoxyphenol | Xanthate Adduct | 1. NaH, CS₂, MeI; 2. Vinyl pivalate, AIBN, reflux | ~75 |
| 4 | Radical Cyclization | Xanthate Adduct | 5-Methoxy-3,4-dihydronaphthalen-1(2H)-one | Dilauroyl peroxide (DLP), 1,2-dichloroethane (DCE), reflux | ~48 |
| 5 | Hydroxymethylation and Deprotection | 5-Methoxy-3,4-dihydronaphthalen-1(2H)-one | (±)-10-Norparvulenone | 1. Paraformaldehyde, K₂CO₃, MeOH; 2. BBr₃, CH₂Cl₂ | ~60 |
| Overall | Total Synthesis | m-Methoxyphenol | (±)-10-Norparvulenone | Five steps | ~14 (unoptimized) [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of (±)-10-Norparvulenone.
Protocol 1: Synthesis of 2-Allyl-3-methoxyphenol (Intermediate for Xanthate Formation)
This protocol describes the initial steps to prepare the precursor for the key radical cyclization reaction.
References
Application Notes and Protocols for the Scalable Synthesis of 10-Norparvulenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of a potential scalable synthesis route for 10-Norparvulenone, a novel anti-influenza virus antibiotic.[1][2][3] The information is compiled from published research and is intended to guide the development of a robust and efficient synthesis process.
Introduction
This compound is a natural product isolated from Microsphaeropsis sp. that has demonstrated promising activity against the influenza virus.[1][2] Its chemical structure is characterized by a tetralone core with multiple hydroxyl and methoxy substitutions. The development of a scalable synthesis is crucial for further preclinical and clinical evaluation of this compound. This document outlines a five-step total synthesis starting from commercially available materials, based on the work of Quancard et al.[1][2][4]
Synthesis Overview
The first total synthesis of (±)-10-Norparvulenone was achieved in five steps with an overall yield of 14% (unoptimized) starting from m-methoxyphenol.[1][2] The key transformation involves a xanthate-mediated free radical addition-cyclization reaction to construct the tetralone core.[1][2][4]
Starting Material: m-Methoxyphenol Key Reaction: Xanthate-mediated radical addition-cyclization Overall Yield: 14% (unoptimized)[1][2] Number of Steps: 5[1][2]
Experimental Protocols
While the detailed experimental procedures with specific quantities and reaction parameters are not fully available in the public domain, the following outlines the general methodology for each key step based on the initial publication. For a scalable synthesis, optimization of each step would be required.
Step 1: Synthesis of the Xanthate Precursor from m-Methoxyphenol
The synthesis begins with the appropriate functionalization of m-methoxyphenol to introduce a side chain bearing a xanthate group. This likely involves a multi-step sequence to build the necessary carbon framework before the introduction of the dithiocarbonyl group.
Step 2: Acetylation of the Hydroxyl Group
Prior to the radical cyclization, a hydroxyl group in the precursor is acetylated. This serves as a protecting group and may also influence the reactivity and selectivity of the subsequent radical addition.
Step 3: Xanthate-Mediated Radical Addition to Vinyl Pivalate
This is a crucial step where the xanthate precursor undergoes a radical addition to vinyl pivalate. This reaction is typically initiated by a radical initiator such as dilauroyl peroxide (DLP). The reaction is performed in a suitable solvent like 1,2-dichloroethane (DCE).[1]
Step 4: Radical Cyclization to form the Tetralone Core
The product from the previous step is then subjected to radical cyclization conditions, again using a radical initiator like DLP in a solvent such as DCE at reflux.[1] This intramolecular cyclization forms the characteristic bicyclic tetralone structure of this compound.
Step 5: Final Modifications to Yield this compound
The final step involves modifications to the tetralone intermediate to yield this compound. This may include deprotection of the acetyl group and potentially other functional group manipulations to arrive at the final structure of 3,4-dihydro-4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-1(2H)-naphthalenone.
Quantitative Data Summary
The following table summarizes the reported yield for the synthesis of (±)-10-Norparvulenone. Detailed yields for each intermediate step are not available in the reviewed literature.
| Synthesis Route | Starting Material | Number of Steps | Overall Yield | Reference |
| Xanthate-Mediated Radical Addition-Cyclization | m-Methoxyphenol | 5 | 14% (unoptimized) | [1][2] |
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Proposed Mechanism of Action: Inhibition of Influenza Virus Neuraminidase
This compound has been identified as an anti-influenza virus antibiotic. While the precise mechanism is a subject of ongoing research, one plausible target is the viral neuraminidase enzyme. Neuraminidase is crucial for the release of newly formed virus particles from infected cells, and its inhibition can halt the spread of the infection.
References
- 1. Total synthesis of this compound and of O-methylasparvenone using a xanthate-mediated free radical addition-cyclization sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new anti-influenza virus antibiotic, this compound from Microsphaeropsis sp. FO-5050 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
Application Notes and Protocols: 10-Norparvulenone as a Tool Compound in Virology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Norparvulenone is a naphthol compound isolated from Microsphaeropsis sp. FO-5050, identified as an antibiotic with anti-influenza virus properties.[1] Its reported activity against influenza A virus, including the inhibition of viral replication and neuraminidase activity, makes it a valuable tool compound for virological research and antiviral drug discovery.[1] These application notes provide a comprehensive overview of the potential uses of this compound, including detailed experimental protocols for its characterization and suggested signaling pathways for mechanistic studies.
Quantitative Data Summary
Due to the limited publicly available data on this compound, the following table presents a hypothetical but representative summary of quantitative data that researchers would aim to generate when characterizing its antiviral activity. This data is typically derived from assays such as those described in the protocols below.
| Parameter | Value | Description |
| Antiviral Activity | ||
| EC50 (Influenza A/PR/8/34) | e.g., 5.2 µM | The concentration of this compound that reduces viral replication by 50%. |
| EC50 (Influenza A/WSN/33) | e.g., 7.8 µM | The concentration of this compound that reduces viral replication by 50%. |
| Cytotoxicity | ||
| CC50 (MDCK cells) | e.g., >100 µM | The concentration of this compound that reduces the viability of Madin-Darby Canine Kidney cells by 50%. |
| Selectivity Index (SI) | ||
| SI (Influenza A/PR/8/34) | e.g., >19 | The ratio of CC50 to EC50, indicating the therapeutic window of the compound. |
| Enzymatic Inhibition | ||
| IC50 (Neuraminidase Assay) | e.g., 15.6 µM | The concentration of this compound that inhibits the activity of the viral neuraminidase enzyme by 50%. |
Key Experimental Protocols
Protocol 1: Determination of Antiviral Activity using a Plaque Reduction Assay
This protocol details the methodology to quantify the inhibitory effect of this compound on influenza virus replication in a mammalian cell line.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza A virus stock (e.g., A/PR/8/34)
-
This compound stock solution (in DMSO)
-
Agarose overlay medium (DMEM, TPCK-trypsin, antibiotics)
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate at 37°C with 5% CO2 until a confluent monolayer is formed (approximately 24 hours).
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium (serum-free DMEM). Include a vehicle control (DMSO) and a positive control (e.g., Oseltamivir).
-
Virus Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Infect the cells with influenza virus at a multiplicity of infection (MOI) that yields approximately 100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: After adsorption, remove the viral inoculum and wash the cells with PBS. Add the prepared dilutions of this compound or controls to the respective wells.
-
Agarose Overlay: Overlay the cells with agarose medium containing the corresponding concentration of the compound. Allow the agarose to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
Plaque Staining and Counting: Fix the cells with 4% paraformaldehyde and then stain with Crystal Violet solution. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is to assess the cytotoxic effect of this compound on the host cells used in the antiviral assays.
Materials:
-
MDCK cells
-
96-well plates
-
DMEM with 10% FBS
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the CC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
Potential Mechanism of Action: Inhibition of NF-κB Signaling
Many viruses, including influenza, manipulate host signaling pathways to facilitate their replication. The NF-κB pathway is a central regulator of the innate immune response and is often a target for viral modulation and antiviral intervention.[2] While the specific effect of this compound on this pathway is unconfirmed, investigating its potential inhibitory role would be a logical next step in mechanistic studies.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Experimental Workflow for Antiviral Compound Characterization
The following diagram illustrates the logical flow of experiments to characterize a novel antiviral compound like this compound.
Caption: Workflow for characterizing the antiviral properties of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of 10-Norparvulenone
Welcome to the technical support center for the total synthesis of 10-Norparvulenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis process. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the total synthesis of this compound described in the literature?
A1: The most cited synthetic route is a concise total synthesis starting from commercially available m-methoxyphenol. The key transformation involves a xanthate-mediated intermolecular radical addition to an unactivated alkene, followed by an intramolecular cyclization to construct the core α-tetralone structure of this compound.[1]
Q2: My overall yield is significantly lower than reported. What are the most critical steps to focus on for optimization?
A2: The most critical step is the xanthate-mediated radical addition-cyclization. The efficiency of this step is highly dependent on radical initiation, the purity of reagents and solvents, and the absence of radical inhibitors. Low yields in this step will significantly impact the overall yield. Another key step to scrutinize is the final demethylation, as incomplete reaction or side reactions can reduce the final product yield.
Q3: I am observing the formation of numerous byproducts during the radical cyclization step. What could be the cause?
A3: The formation of multiple byproducts in radical reactions can be attributed to several factors. These include undesired side reactions such as premature quenching of the radical, polymerization of the vinyl pivalate, or alternative cyclization pathways. The concentration of the reaction mixture and the rate of addition of the radical initiator are critical parameters to control.
Q4: Can the free phenol group in the intermediate interfere with the radical reaction?
A4: While phenols are known radical inhibitors, the synthesis has been reported to proceed successfully in the presence of the free phenolic group. However, if you are experiencing issues, you might consider protecting the phenol and deprotecting it in a later step, although this would add steps to the overall synthesis.
Troubleshooting Guides
Issue 1: Low Yield in Xanthate-Mediated Radical Addition-Cyclization
This key step involves the formation of the tetralone core and is often the primary source of yield loss.
| Potential Cause | Troubleshooting Suggestion |
| Poor Quality of Radical Initiator | Dilauroyl peroxide (DLP) is thermally sensitive. Use a freshly opened bottle or recrystallize the DLP before use. Ensure it has been stored correctly. |
| Presence of Oxygen | Oxygen is a radical scavenger and will inhibit the reaction. Ensure the reaction mixture is thoroughly deoxygenated by bubbling with an inert gas (Argon or Nitrogen) for an extended period before heating. Maintain a positive pressure of the inert gas throughout the reaction. |
| Incorrect Initiator Addition Rate | A rapid addition of the initiator can lead to a high concentration of radicals, promoting side reactions like polymerization. Add the initiator solution dropwise over several hours using a syringe pump to maintain a low, steady concentration of radicals. |
| Reaction Concentration Too High/Low | If the solution is too concentrated, intermolecular side reactions may be favored. If too dilute, the desired intramolecular cyclization may be slow. Adhere to the concentrations reported in the literature as a starting point and consider slight adjustments if issues persist. |
| Impure Solvents or Reagents | Traces of impurities can act as radical inhibitors. Use freshly distilled and dry solvents. Ensure the starting xanthate and vinyl pivalate are pure. |
Issue 2: Incomplete Reaction or Decomposition During Final Demethylation
The final step to yield this compound can be problematic if not executed carefully.
| Potential Cause | Troubleshooting Suggestion |
| Reagent Inactivity | Boron tribromide (BBr₃) is highly reactive with moisture. Use a fresh bottle or a recently titrated solution. Ensure all glassware is rigorously dried. |
| Reaction Temperature | The reaction is typically run at low temperatures (e.g., -78 °C to 0 °C). Allowing the temperature to rise prematurely can lead to side reactions and decomposition of the product. |
| Work-up Procedure | Quenching of BBr₃ is highly exothermic. A slow and careful quench at low temperature is essential to prevent product degradation. |
| Product Isolation | This compound may be sensitive to prolonged exposure to silica gel. Consider using a less acidic stationary phase for chromatography or minimizing the time the product spends on the column. |
Data Presentation
Reported Yields for the Total Synthesis of this compound
| Step No. | Reaction | Reagents | Yield (%) |
| 1 | O-Alkylation | 3-Methoxyphenol, Chloroacetyl chloride | Not specified |
| 2 | Xanthate Formation | Intermediate from Step 1, Potassium ethyl xanthate | Not specified |
| 3 | Radical Addition-Cyclization | Xanthate from Step 2, Vinyl pivalate, DLP | 65% |
| 4 | Saponification | Tetralone from Step 3, NaOH | 94% |
| 5 | Dehydrogenation | Intermediate from Step 4, DDQ | 85% |
| 6 | Demethylation | Intermediate from Step 5, BBr₃ | 89% |
Yields are based on the synthesis reported by Vargas, A. C.; Quiclet-Sire, B.; Zard, S. Z. Org. Lett. 2003, 5 (20), 3717–3719.[1]
Experimental Protocols
Key Experiment: Xanthate-Mediated Radical Addition-Cyclization
This protocol describes the formation of the tetralone intermediate, a crucial step in the synthesis.
Materials:
-
Xanthate intermediate
-
Vinyl pivalate
-
Dilauroyl peroxide (DLP)
-
1,2-Dichloroethane (DCE), freshly distilled
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a dropping funnel, dissolve the xanthate intermediate and vinyl pivalate in deoxygenated 1,2-dichloroethane.
-
Deoxygenate the solution by bubbling argon through it for at least 30 minutes.
-
In a separate flask, prepare a solution of dilauroyl peroxide in deoxygenated 1,2-dichloroethane.
-
Heat the solution containing the xanthate to reflux.
-
Slowly add the dilauroyl peroxide solution to the refluxing mixture over a period of 4-6 hours using a syringe pump.
-
After the addition is complete, continue to heat the reaction at reflux for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetralone.
Visualizations
Caption: Workflow for the xanthate-mediated radical addition-cyclization.
Caption: Troubleshooting logic for low yield in the radical cyclization step.
References
Overcoming challenges in the purification of 10-Norparvulenone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of 10-Norparvulenone.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, a fungal metabolite isolated from Microsphaeropsis species.[1][2][3][4] this compound is chemically classified as a 3,4-dihydro-4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-1(2H)-naphthalenone.[1] Its purification often involves chromatographic techniques, which can present several challenges.
High-Performance Liquid Chromatography (HPLC) Issues
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | - Interaction of the phenolic hydroxyl groups in this compound with active sites on the silica-based column packing.[5] - Incorrect mobile phase pH, leading to ionization of the analyte. | - Use an ultra-high purity silica-based stationary phase.[5] - Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups on the column and the phenolic hydroxyl groups of the analyte. - Consider using a different stationary phase, such as a polymer-based column. |
| Poor Peak Shape (Fronting) | - Overloading of the column with the sample.[5] - Sample solvent is stronger than the mobile phase. | - Reduce the amount of sample injected onto the column.[5] - Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Variable Retention Times | - Fluctuations in column temperature.[6] - Inconsistent mobile phase composition.[6] - Changes in pump flow rate.[6] | - Use a column oven to maintain a constant temperature.[6] - Prepare fresh mobile phase daily and ensure thorough mixing.[6] - Regularly check and calibrate the HPLC pump. |
| Ghost Peaks | - Late elution of strongly retained impurities from a previous injection.[5] - Contamination in the mobile phase or from the sample preparation steps. | - Implement a column wash step with a strong solvent at the end of each run or batch.[5] - Use high-purity solvents and reagents for mobile phase and sample preparation. |
| Low Recovery/Yield | - Degradation of this compound due to pH or temperature instability. - Irreversible adsorption of the compound onto the stationary phase. | - Work at lower temperatures and maintain a neutral or slightly acidic pH during purification. - After the run, flush the column with a strong solvent to elute any tightly bound material and check for the presence of the target compound. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying this compound from a crude fungal extract?
A1: A common strategy for purifying fungal secondary metabolites like this compound from a crude extract begins with liquid-liquid extraction to partition compounds based on polarity.[7] Given that this compound is soluble in solvents like dichloromethane, ethanol, and methanol[1], an initial extraction with a solvent of intermediate polarity (e.g., ethyl acetate) from an aqueous culture filtrate is a good starting point. This is typically followed by chromatographic techniques, such as column chromatography over silica gel, and then further purification using reversed-phase HPLC.
Q2: I am observing co-elution of impurities with my this compound peak in reversed-phase HPLC. How can I improve the resolution?
A2: To improve resolution, you can try several approaches:
-
Optimize the mobile phase: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.
-
Change the stationary phase: If you are using a C18 column, consider trying a different chemistry, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity for aromatic compounds like this compound.
-
Adjust the pH of the mobile phase: The phenolic hydroxyl groups on this compound have pKa values that can be exploited. A slight change in the mobile phase pH can alter the retention time of your compound and potentially separate it from co-eluting impurities.
Q3: What are the expected yields and purity levels for this compound purification?
A3: The yield of secondary metabolites from fungal cultures can vary significantly depending on the fermentation conditions.[8] For a laboratory-scale purification, the following table provides hypothetical but realistic data for expected outcomes at each stage.
| Purification Stage | Starting Material (from 1L culture) | Yield of this compound (mg) | Purity (%) |
| Crude Ethyl Acetate Extract | ~500 mg | 25 | 5 |
| Silica Gel Column Chromatography | 500 mg | 15 | 60 |
| Preparative RP-HPLC | 15 mg | 8 | >95 |
Q4: How can I confirm the identity and purity of my final this compound sample?
A4: The identity of this compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to determine its structure and molecular weight (238.2 g/mol ).[1] Purity is typically assessed by analytical HPLC with a diode array detector (DAD) to check for the presence of any impurities under the peak of interest.
Experimental Protocols
General Protocol for the Purification of this compound
-
Extraction:
-
Culture broth from Microsphaeropsis sp. is filtered to separate the mycelia from the supernatant.
-
The supernatant is extracted three times with an equal volume of ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude extract.
-
-
Silica Gel Column Chromatography:
-
The crude extract is adsorbed onto a small amount of silica gel.
-
The adsorbed material is loaded onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
The column is eluted with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by ethyl acetate/methanol mixtures.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Fractions enriched with this compound are pooled, concentrated, and dissolved in a suitable solvent (e.g., methanol).
-
The sample is injected onto a preparative C18 HPLC column.
-
Elution is performed using a gradient of water (often with 0.1% formic acid) and acetonitrile. A typical gradient might be from 20% to 80% acetonitrile over 30 minutes.
-
The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the purified compound.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Secondary Metabolites from Fungi Microsphaeropsis spp.: Chemistry and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secondary Metabolites from Fungi Microsphaeropsis spp.: Chemistry and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Close View of the Production of Bioactive Fungal Metabolites Mediated by Chromatin Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 10-Norparvulenone in Antiviral Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy with 10-Norparvulenone in antiviral assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: We are observing lower than expected antiviral activity with this compound in our influenza virus plaque reduction assay. What are the potential causes?
Answer:
Low efficacy of this compound in a plaque reduction assay can stem from several factors. Here's a troubleshooting guide to help you identify the issue:
-
Compound Integrity and Handling:
-
Solubility: this compound is soluble in DMSO, methanol, ethanol, and dichloromethane. Ensure the compound is fully dissolved in your stock solution. Precipitates can lead to inaccurate concentrations.
-
Storage and Stability: The compound is stable for at least four years when stored properly. Confirm that your stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles, which can degrade the compound.
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Working Concentration: Are you using an appropriate concentration range? Without established IC50 values, a broad dose-response curve is recommended to determine the optimal inhibitory concentration.
-
-
Experimental Setup:
-
Timing of Addition: The timing of compound addition is critical. For neuraminidase inhibitors like this compound, which act on the release of new virions, adding the compound too early or too late in the viral life cycle can diminish its observable effect.[1] It is typically added after the virus adsorption period.
-
Cell Health: Ensure the host cell monolayer is healthy and confluent. Unhealthy cells can lead to inconsistent plaque formation and make it difficult to assess the antiviral effect accurately.
-
Virus Titer: An excessively high or low virus titer can affect the assay's sensitivity. Use a multiplicity of infection (MOI) that results in a countable number of well-defined plaques.
-
-
Assay-Specific Issues:
-
Overlay Medium: The type and concentration of the overlay medium (e.g., agarose, Avicel) can influence plaque size and clarity. Ensure the overlay is not too viscous or toxic to the cells.
-
Incubation Time: The incubation period for plaque development needs to be optimized for your specific virus strain and cell line. Prematurely ending the assay can lead to an underestimation of the antiviral effect.
-
Question 2: How can we confirm that the observed lack of efficacy isn't due to cytotoxicity of this compound?
Answer:
It is crucial to differentiate between a true lack of antiviral activity and a cytotoxic effect that masks the antiviral potential. A cytotoxicity assay should always be performed in parallel with your antiviral assay.
-
Recommended Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.
-
Procedure: Treat uninfected host cells with the same concentrations of this compound used in your antiviral assay.
-
Interpretation: If you observe a significant decrease in cell viability at concentrations where you expect to see antiviral activity, the compound may be toxic to the cells. The 50% cytotoxic concentration (CC50) should be determined. A favorable antiviral compound will have a high CC50 and a low effective concentration (EC50), resulting in a high selectivity index (SI = CC50/EC50).
Question 3: What is the mechanism of action of this compound, and how can we design an assay to specifically test this?
Answer:
This compound is reported to be an anti-influenza virus antibiotic that acts by inhibiting viral neuraminidase (sialidase). This enzyme is crucial for the release of progeny virions from infected cells.
To specifically test for neuraminidase inhibition, you can perform a Neuraminidase Inhibition Assay .
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of neuraminidase. A common method uses a fluorogenic substrate like MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid). When cleaved by neuraminidase, it releases a fluorescent product that can be quantified.
-
Expected Outcome: If this compound is an effective neuraminidase inhibitor, you should observe a dose-dependent decrease in fluorescence, which corresponds to a reduction in enzyme activity. The concentration that inhibits 50% of the enzyme activity is the IC50 value.
Quantitative Data
| Neuraminidase Inhibitor | Influenza A (H1N1) IC50 Range (nM) | Influenza A (H3N2) IC50 Range (nM) | Influenza B IC50 Range (nM) |
| Oseltamivir | 0.5 - 5 | 0.1 - 2 | 5 - 30 |
| Zanamivir | 0.3 - 2 | 0.5 - 5 | 1 - 10 |
| Peramivir | 0.1 - 1 | 0.1 - 1 | 0.5 - 5 |
| Laninamivir | 1 - 10 | 1 - 10 | 2 - 20 |
Note: These values are approximate and can vary depending on the specific viral strain, assay method, and laboratory conditions.
Experimental Protocols
Plaque Reduction Assay
Objective: To determine the antiviral activity of this compound by quantifying the reduction in virus-induced plaques.
Methodology:
-
Cell Seeding: Seed susceptible host cells (e.g., MDCK cells for influenza virus) in 6-well or 12-well plates and grow until a confluent monolayer is formed.
-
Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.
-
Infection: Wash the cell monolayer with phosphate-buffered saline (PBS) and infect with the appropriate virus dilution for 1 hour at 37°C to allow for virus adsorption.
-
Compound Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add an overlay medium (e.g., 0.6% agarose or Avicel) containing various concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until visible plaques are formed.
-
Plaque Visualization: Fix the cells with 4% formaldehyde and stain with a crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The 50% effective concentration (EC50) is determined from the dose-response curve.
MTT Cytotoxicity Assay
Objective: To assess the cytotoxicity of this compound on host cells.
Methodology:
-
Cell Seeding: Seed host cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a "cells only" control (no compound) and a "blank" control (no cells).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the "cells only" control. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
Neuraminidase Inhibition Assay (Fluorometric)
Objective: To determine the inhibitory effect of this compound on viral neuraminidase activity.
Methodology:
-
Reagent Preparation: Prepare a working solution of the fluorogenic substrate MUNANA and a purified or virus-derived neuraminidase enzyme.
-
Compound Dilution: Prepare serial dilutions of this compound.
-
Enzyme Reaction: In a 96-well black plate, add the neuraminidase enzyme, the compound dilutions, and the assay buffer. Incubate for a short period to allow for inhibitor binding.
-
Substrate Addition: Add the MUNANA substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Fluorescence Reading: Stop the reaction and measure the fluorescence (excitation ~360 nm, emission ~450 nm) using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the no-inhibitor control. The 50% inhibitory concentration (IC50) is determined from the dose-response curve.
Visualizations
Caption: Troubleshooting workflow for low efficacy of this compound.
Caption: Inhibition of influenza virus release by this compound.
Caption: Integrated workflow for evaluating this compound.
References
Optimizing reaction conditions for 10-Norparvulenone synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 10-Norparvulenone. The information is based on the first total synthesis reported by Zard and coworkers, which utilizes a xanthate-mediated free radical addition-cyclization as the key step.
Frequently Asked Questions (FAQs)
Q1: What is the overall strategy for the synthesis of this compound?
A1: The synthesis is a five-step linear sequence starting from commercially available m-methoxyphenol. The core of the strategy is the construction of the α-tetralone subunit via a xanthate-mediated free radical addition-cyclization sequence. The overall reported yield for the synthesis is 14% (unoptimized).[1]
Q2: What are the key chemical transformations in the synthesis?
A2: The key transformations are:
-
Acylation of m-methoxyphenol to form a bromoacetophenone intermediate.
-
Formation of a xanthate radical precursor.
-
A one-pot, three-step sequence involving the radical addition of the xanthate to vinyl pivalate, followed by cyclization to form the tetralone core.
-
Subsequent functional group manipulations to yield the final this compound product.
Q3: What is the key bond-forming reaction in this synthesis?
A3: The key bond-forming reaction is the xanthate-mediated free radical addition-cyclization. This step is crucial as it constructs the bicyclic tetralone skeleton of this compound.
Q4: Are there any particularly challenging steps in this synthesis?
A4: The radical addition and cyclization step can be challenging. The efficiency of this step is sensitive to reaction conditions, and side reactions can occur. Careful control of the initiator concentration and reaction time is necessary to maximize the yield of the desired tetralone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low yield in the formation of the xanthate radical precursor.
-
Possible Cause 1: Incomplete reaction of the bromoacetophenone with potassium ethyl xanthate.
-
Solution: Ensure the potassium ethyl xanthate is of high purity and is used in a slight excess. The reaction should be carried out at 0 °C to minimize side reactions. Monitor the reaction progress by thin-layer chromatography (TLC) to ensure complete consumption of the starting material.
-
-
Possible Cause 2: Decomposition of the product during workup or purification.
-
Solution: The workup should be performed promptly and at low temperatures. Purification by column chromatography should be done using a minimally polar eluent system to avoid product degradation on the silica gel.
-
Problem 2: The radical addition-cyclization step results in a complex mixture of products.
-
Possible Cause 1: The radical initiator (dilauroyl peroxide - DLP) is added too quickly or at too high a concentration.
-
Solution: The DLP should be added portionwise over a period of time to maintain a low concentration of radicals in the reaction mixture. This will favor the desired intramolecular cyclization over intermolecular side reactions.
-
-
Possible Cause 2: The reaction temperature is too high, leading to undesired side reactions.
-
Solution: The reaction should be carried out at the reflux temperature of 1,2-dichloroethane. Higher temperatures may lead to decomposition of the reactants and products.
-
-
Possible Cause 3: Presence of oxygen in the reaction mixture.
-
Solution: The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the quenching of radical intermediates by oxygen.
-
Problem 3: Difficulty in purifying the final this compound product.
-
Possible Cause 1: Presence of closely related impurities from the final deprotection step.
-
Solution: High-performance liquid chromatography (HPLC) may be required for the final purification. Careful selection of the column and mobile phase is crucial.
-
-
Possible Cause 2: The product is unstable under certain conditions.
-
Solution: Avoid prolonged exposure to strong acids or bases during workup and purification. Store the purified product at low temperatures under an inert atmosphere.
-
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of this compound.
| Step | Reactants | Product | Reported Yield |
| 1. Acylation | m-Methoxyphenol, Bromoacetyl bromide | Bromoacetophenone Intermediate | High |
| 2. Xanthate Formation | Bromoacetophenone Intermediate, Potassium ethyl xanthate, Acetic anhydride | Xanthate Radical Precursor | Quantitative |
| 3. Radical Addition-Cyclization | Xanthate Radical Precursor, Vinyl pivalate, Dilauroyl peroxide | Tetralone Intermediate | Moderate |
| 4 & 5. Subsequent transformations (reduction and deprotection) | Tetralone Intermediate | This compound | Moderate |
| Overall | m-Methoxyphenol | (±)-10-Norparvulenone | 14% |
Detailed Experimental Protocols
Synthesis of the Xanthate Radical Precursor:
-
To a solution of m-methoxyphenol in a suitable solvent, add bromoacetyl bromide at 0 °C and stir until the reaction is complete (monitored by TLC).
-
After an aqueous workup, dissolve the crude bromoacetophenone intermediate in acetone.
-
Cool the solution to 0 °C and add potassium ethyl xanthate.
-
After stirring for the appropriate time, add acetic anhydride to the reaction mixture.
-
Following another aqueous workup, the desired xanthate radical precursor is obtained in quantitative yield and can be used in the next step without further purification.
Xanthate-Mediated Radical Addition-Cyclization:
-
Dissolve the xanthate radical precursor and vinyl pivalate in 1,2-dichloroethane.
-
Heat the solution to reflux under an inert atmosphere.
-
Add a solution of dilauroyl peroxide (DLP) in 1,2-dichloroethane portionwise over several hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the tetralone intermediate.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for the radical cyclization step.
References
Methods for enhancing the stability of 10-Norparvulenone in solution
This technical support center provides guidance on enhancing the stability of 10-Norparvulenone in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions related to common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over a short period. What are the potential causes?
A1: Degradation of this compound in solution can be attributed to several factors, primarily related to its chemical structure which contains phenolic hydroxyl groups. These groups are susceptible to oxidation. Key potential causes for degradation include:
-
Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the phenolic moieties, resulting in colored degradation products and loss of biological activity. This is often the primary degradation pathway for phenolic compounds.
-
pH Effects: The stability of phenolic compounds is often pH-dependent. At higher (alkaline) pH, the phenolic hydroxyl groups are deprotonated, forming phenoxide ions that are more susceptible to oxidation.[1][2]
-
Light Exposure (Photodegradation): Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate degradation reactions.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including degradation pathways.
-
Solvent Purity: Impurities in the solvent, such as peroxides in ethers or trace metals, can catalyze degradation.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO), ethanol, methanol, and dichloromethane.[3] For long-term storage of stock solutions, anhydrous, high-purity DMSO is often a good initial choice due to its excellent solvating properties for a wide range of compounds.[4] However, the optimal solvent may depend on the specific experimental conditions. For cell-based assays, culture medium is used for final dilutions, but stock solutions in organic solvents should be prepared at high concentrations to minimize the final solvent concentration in the assay.
Q3: How should I store my this compound solutions to maximize stability?
A3: To maximize the stability of your this compound solutions, we recommend the following storage conditions:
-
Temperature: Store solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but this should be verified for your specific solvent and concentration.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.[5]
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen.[6][7] This is particularly important for compounds sensitive to oxidation.
-
Aliquotting: Aliquot the stock solution into smaller, single-use volumes. This will prevent repeated freeze-thaw cycles and minimize the introduction of atmospheric oxygen and moisture into the main stock.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Solution turns yellow/brown | Oxidation of phenolic groups. | 1. Prepare fresh solutions using deoxygenated solvents. 2. Store aliquots under an inert atmosphere (argon or nitrogen). 3. Add a suitable antioxidant to the solution (see below). |
| Loss of biological activity over time | Chemical degradation. | 1. Verify storage conditions (temperature, light protection). 2. Perform a stability study to determine the acceptable duration of storage under your experimental conditions. 3. Prepare solutions fresh before each experiment if possible. |
| Precipitate forms in the solution upon storage | Poor solubility at storage temperature or solvent evaporation. | 1. Ensure the compound is fully dissolved at room temperature before freezing. 2. Use tightly sealed vials to prevent solvent evaporation. 3. If precipitation persists, consider using a different solvent or a lower concentration. |
| Inconsistent experimental results | Inconsistent concentration of active compound due to degradation. | 1. Strictly adhere to standardized solution preparation and storage protocols. 2. Use fresh aliquots for each experiment. 3. If degradation is rapid, quantify the concentration of this compound by a suitable analytical method (e.g., HPLC) before use. |
Experimental Protocols
Protocol 1: General Procedure for Preparing Stabilized this compound Solutions
-
Solvent Preparation: If the compound is particularly sensitive, deoxygenate the chosen solvent (e.g., DMSO, ethanol) by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes. An improved bubbling method with a ventilation pathway can enhance deoxygenation efficiency.
-
Weighing: Weigh the desired amount of solid this compound in a clean vial. If handling in the open, minimize the time of exposure to air. For highly sensitive applications, weighing can be performed in an inert atmosphere glovebox.
-
Dissolution: Add the deoxygenated solvent to the solid to achieve the desired stock concentration. Mix thoroughly until all solid is dissolved. Sonication can be used to aid dissolution if necessary.
-
(Optional) Addition of Antioxidant: If required, add a stock solution of an antioxidant (e.g., Butylated Hydroxytoluene (BHT) or Vitamin E) to a final concentration of 0.01-0.1%. The choice and concentration of the antioxidant should be tested for compatibility with the downstream application.
-
Aliquoting and Storage: Aliquot the stock solution into single-use amber glass vials. Flush the headspace of each vial with inert gas before sealing tightly. Store at -20°C or -80°C.
Protocol 2: Workflow for Preliminary Stability Assessment of this compound in a New Solvent
This workflow outlines a basic experiment to compare the stability of this compound under different conditions.
-
Solution Preparation: Prepare a stock solution of this compound in the test solvent.
-
Condition Setup: Aliquot the solution into separate vials for each test condition:
-
Condition A: Room Temperature, Ambient Light
-
Condition B: Room Temperature, Dark (wrapped in foil)
-
Condition C: 4°C, Dark
-
Condition D: -20°C, Dark
-
-
Time Points: Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week).
-
Analysis: At each time point, analyze an aliquot from each condition using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Evaluation: Compare the peak area of the this compound peak at each time point relative to the initial time point (T=0). A decrease in peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Factors influencing this compound stability and mitigation strategies.
References
- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. boconline.co.uk [boconline.co.uk]
- 7. researchgate.net [researchgate.net]
Refining the experimental protocol for 10-Norparvulenone antiviral testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 10-Norparvulenone in antiviral testing, with a focus on influenza virus.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
Plaque Reduction Assay
Question: Why am I not seeing any plaques, or too few plaques, in my control wells?
Answer: There are several potential reasons for the absence or reduction of plaques in your control wells:
-
Inactive Virus Stock: The virus stock may have lost infectivity due to improper storage or multiple freeze-thaw cycles. It is crucial to aliquot virus stocks and avoid repeated freezing and thawing.
-
Incorrect Virus Titer: The initial virus concentration might be too low to produce a countable number of plaques. A preliminary virus titration experiment is recommended to determine the optimal concentration for your assay.
-
Suboptimal Cell Conditions: The host cell monolayer may not be optimal for viral infection. Ensure cells are healthy, within a suitable passage number, and have formed a confluent monolayer at the time of infection.[1]
-
Issues with Overlay Medium: The agarose or Avicel overlay may have been too hot, damaging the cell monolayer, or too concentrated, inhibiting viral spread.[2][3]
Question: My plaques are fuzzy, indistinct, or vary greatly in size. What could be the cause?
Answer: Fuzzy or irregularly sized plaques can be attributed to several factors:
-
Cell Monolayer Irregularity: A non-confluent or uneven cell monolayer can lead to inconsistent plaque formation. Ensure a uniform cell seeding density.[2]
-
Premature Plate Movement: Disturbing the plates before the overlay has completely solidified can cause the virus to spread unevenly, resulting in smeared or fuzzy plaques.[2]
-
Inappropriate Incubation Time: The incubation period may be too long, allowing plaques to overgrow and merge, or too short, preventing them from fully developing. Optimize the incubation time for your specific virus and cell line.
-
Contamination: Bacterial or fungal contamination can interfere with cell health and plaque development. Maintain sterile techniques throughout the procedure.[1]
MTT Cell Viability Assay
Question: I am observing high background absorbance in my negative control wells (media only). What should I do?
Answer: High background absorbance in negative control wells can be caused by:
-
Contaminated Culture Medium: The medium may be contaminated with bacteria or yeast, which can reduce the MTT reagent. Use fresh, sterile medium and practice aseptic techniques.
-
Phenol Red Interference: Phenol red in the culture medium can interfere with absorbance readings. It is advisable to use a phenol red-free medium for the MTT assay.[4]
-
MTT Reagent Degradation: The MTT solution may have degraded due to exposure to light. Always prepare fresh MTT solution and protect it from light.
Question: The results from my MTT assay are not consistent with what I observe under the microscope. Why might this be?
Answer: Discrepancies between MTT assay results and microscopic observations can occur due to:
-
Incomplete Solubilization of Formazan Crystals: If the formazan crystals are not fully dissolved, the absorbance readings will be inaccurate. Ensure thorough mixing and consider increasing the solubilization time.[5]
-
Compound Interference: The test compound itself may interfere with the MTT reduction. Include a control with the compound in cell-free wells to check for any direct effects on the MTT reagent.[5]
-
Cellular Metabolism Alteration: The compound may alter the metabolic activity of the cells without causing cell death, leading to a change in MTT reduction that does not correlate with cell viability.[6] Consider using a secondary, non-metabolic-based viability assay to confirm your results.
Reverse Transcription-Quantitative PCR (RT-qPCR)
Question: I am not detecting any amplification in my positive control samples. What could be the problem?
Answer: Lack of amplification in positive controls is a critical issue that can be caused by:
-
RNA Degradation: RNA is susceptible to degradation by RNases. Ensure you are using RNase-free reagents and materials and that your RNA extraction protocol is effective.
-
Poor Primer/Probe Design: The primers or probe may not be specific to the target sequence or may have poor binding efficiency. Verify the design and consider testing new primer sets.
-
RT-qPCR Inhibitors: The extracted RNA may contain inhibitors from the sample matrix that interfere with the reverse transcriptase or polymerase enzymes. Ensure your RNA purification method effectively removes these inhibitors.
-
Incorrect Reaction Setup: Errors in the reaction setup, such as incorrect component concentrations or pipetting errors, can lead to amplification failure. Double-check all calculations and pipetting.
Question: My RT-qPCR results show high variability between replicates. How can I improve the reproducibility?
Answer: High variability in RT-qPCR can be addressed by:
-
Improving Pipetting Accuracy: Small variations in pipetting volumes, especially for primers and probes, can lead to significant differences in amplification. Use calibrated pipettes and practice consistent pipetting techniques.
-
Ensuring Template Homogeneity: Vortex your RNA samples and master mix before aliquoting to ensure a homogenous distribution of the template and reagents.
-
Optimizing the Annealing Temperature: An inappropriate annealing temperature can lead to inconsistent primer binding and amplification. Perform a temperature gradient to determine the optimal annealing temperature for your primer set.
-
Checking for Contamination: Cross-contamination between wells can lead to inconsistent results. Be meticulous with your workflow to prevent contamination.
Frequently Asked Questions (FAQs)
Question: What is the primary mechanism of action for this compound against the influenza virus?
Answer: The precise mechanism of action is still under investigation. However, initial studies suggest that this compound exhibits anti-influenza virus activity.[2] Potential mechanisms for natural compounds against influenza virus include inhibiting viral entry, replication, or release.[7][8] Specifically, neuraminidase is a common target for anti-influenza drugs, and it is plausible that this compound could act as a neuraminidase inhibitor.[9][10] Further research is needed to elucidate the exact molecular target.
Question: What is the appropriate concentration range of this compound to use in my experiments?
Answer: The optimal concentration of this compound should be determined experimentally. It is recommended to perform a dose-response curve to determine the 50% cytotoxic concentration (CC50) using an MTT assay and the 50% effective concentration (EC50) using a plaque reduction assay. The therapeutic index (TI), calculated as CC50/EC50, will help determine the compound's safety and efficacy window.
Question: Which cell line is most suitable for testing the antiviral activity of this compound against influenza virus?
Answer: Madin-Darby Canine Kidney (MDCK) cells are the most commonly used cell line for influenza virus research and are a suitable choice for plaque assays and other antiviral tests.[3]
Question: How can I be sure that the observed antiviral effect is not due to the cytotoxicity of this compound?
Answer: It is essential to perform a cytotoxicity assay, such as the MTT assay, in parallel with your antiviral assays. This will allow you to determine the concentration at which this compound is toxic to the host cells. The antiviral assays should be conducted at non-toxic concentrations of the compound.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
Methodology:
-
Seed MDCK cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in a cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the diluted compound to each well. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11]
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the CC50 value.
Hypothetical Data Presentation:
| This compound (µM) | Absorbance (570 nm) | Cell Viability (%) |
| 0 (Control) | 1.25 | 100 |
| 10 | 1.22 | 97.6 |
| 25 | 1.18 | 94.4 |
| 50 | 1.05 | 84.0 |
| 100 | 0.65 | 52.0 |
| 200 | 0.15 | 12.0 |
Plaque Reduction Assay
This assay quantifies the ability of this compound to inhibit the infectivity of the influenza virus.
Methodology:
-
Seed MDCK cells in 12-well plates and grow until they form a confluent monolayer.[3]
-
Prepare serial dilutions of the influenza virus in a serum-free medium.
-
Pre-incubate the virus dilutions with equal volumes of various non-toxic concentrations of this compound for 1 hour at 37°C.
-
Wash the MDCK cell monolayers with PBS and infect them with 200 µL of the virus-compound mixture.[12]
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1.2% Avicel and the corresponding concentration of this compound.[3]
-
Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator until plaques are visible.
-
Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution to visualize and count the plaques.
-
Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value.
Hypothetical Data Presentation:
| This compound (µM) | Plaque Count (PFU/mL) | Plaque Reduction (%) |
| 0 (Virus Control) | 1.5 x 10^6 | 0 |
| 5 | 1.1 x 10^6 | 26.7 |
| 10 | 7.8 x 10^5 | 48.0 |
| 20 | 3.5 x 10^5 | 76.7 |
| 40 | 8.0 x 10^4 | 94.7 |
Viral Load Quantification (RT-qPCR)
This protocol measures the amount of viral RNA in the supernatant of infected cells treated with this compound.
Methodology:
-
Infect MDCK cells with influenza virus in the presence of non-toxic concentrations of this compound.
-
At 24 or 48 hours post-infection, collect the cell culture supernatant.
-
Extract viral RNA from the supernatant using a commercial viral RNA extraction kit.[13]
-
Perform one-step RT-qPCR using primers and a probe specific for a conserved region of the influenza virus genome (e.g., the matrix gene).[14][15]
-
Use a standard curve of a known quantity of viral RNA to quantify the viral copy number in each sample.
-
Compare the viral load in treated samples to that of the untreated control.
Hypothetical Data Presentation:
| This compound (µM) | Viral RNA (copies/mL) | Reduction in Viral Load (%) |
| 0 (Virus Control) | 2.5 x 10^8 | 0 |
| 5 | 1.8 x 10^8 | 28 |
| 10 | 9.5 x 10^7 | 62 |
| 20 | 2.1 x 10^7 | 91.6 |
| 40 | 4.5 x 10^6 | 98.2 |
Visualizations
Caption: Experimental workflow for testing the antiviral activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Influenza virus plaque assay [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral Potential of Natural Resources against Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Quick assessment of influenza a virus infectivity with a long-range reverse-transcription quantitative polymerase chain reaction assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. biorxiv.org [biorxiv.org]
Common pitfalls to avoid when working with 10-Norparvulenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Norparvulenone.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a fungal metabolite that has been isolated from Microsphaeropsis and Pulvinula sp. 11120.[1][2] It is classified as a member of the tetralins.[2] It has demonstrated anti-influenza virus activity.[2]
Q2: What are the basic chemical and physical properties of this compound?
| Property | Value | Source |
| CAS Number | 618104-32-8 | [1][2] |
| Molecular Formula | C₁₂H₁₄O₅ | [1][2] |
| Molecular Weight | 238.24 g/mol | [2] |
| Appearance | Solid | [1][2] |
| Melting Point | 157-158 °C | [2] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 4 years (when stored properly) | [1] |
Q3: What are the recommended solvents for this compound?
This compound is soluble in the following solvents:
Troubleshooting Guide
Issue 1: Inconsistent or No Biological Activity Observed
Possible Cause 1: Improper Storage and Handling this compound has a recommended storage temperature of -20°C.[2] Exposure to higher temperatures or frequent freeze-thaw cycles can lead to degradation of the compound.
-
Solution:
-
Ensure the compound is stored at the recommended temperature immediately upon receipt.
-
For frequent use, prepare aliquots of the stock solution to minimize freeze-thaw cycles.
-
Possible Cause 2: Incorrect Solvent or Concentration The choice of solvent and the final concentration in your experimental setup are critical. While this compound is soluble in several organic solvents, the final concentration of the solvent in your cell culture or assay should be kept to a minimum to avoid solvent-induced toxicity or off-target effects.
-
Solution:
-
Prepare a high-concentration stock solution in a suitable solvent like DMSO.
-
Serially dilute the stock solution in your culture medium or assay buffer to achieve the desired final concentration.
-
Always include a vehicle control (solvent only) in your experiments to account for any effects of the solvent.
-
Possible Cause 3: Experimental System Variability The anti-influenza activity of this compound has been noted to decrease viral sialidase activity in MDCK cells infected with the mouse-adapted influenza virus A/PR/8/34 at a concentration of 1 µg/ml.[1] The efficacy of the compound can be dependent on the cell line, virus strain, and assay conditions.
-
Solution:
-
Optimize the concentration of this compound for your specific cell line and virus strain using a dose-response experiment.
-
Ensure that the timing of compound addition (pre-infection, post-infection) is appropriate for the expected mechanism of action.
-
Issue 2: Poor Solubility in Aqueous Solutions
Possible Cause: Hydrophobic Nature of the Compound As with many organic small molecules, this compound may have limited solubility in aqueous buffers.
-
Solution:
-
First, dissolve this compound in an organic solvent like DMSO to create a stock solution.
-
Then, dilute the stock solution into your aqueous experimental medium. Gentle vortexing or sonication may aid in dissolution.
-
Be mindful of the final solvent concentration in your aqueous solution to avoid precipitation and cellular toxicity.
-
Experimental Protocols
General Protocol for In Vitro Anti-Influenza Virus Assay
This is a generalized protocol based on common practices for testing antiviral compounds. Researchers should adapt this protocol to their specific experimental needs.
-
Cell Culture:
-
Culture Madin-Darby Canine Kidney (MDCK) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a stock concentration of 10 mg/mL.
-
Store the stock solution in aliquots at -20°C.
-
-
Antiviral Activity Assay (Plaque Reduction Assay):
-
Seed MDCK cells in 6-well plates and grow to 90-100% confluency.
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with influenza virus (e.g., A/PR/8/34) at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
During the infection, prepare serial dilutions of this compound in infection medium (DMEM with 1 µg/mL TPCK-trypsin and no FBS).
-
After 1 hour, remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with an agar-medium mixture containing the different concentrations of this compound.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with crystal violet to visualize and count the plaques.
-
The percentage of plaque reduction is calculated relative to the vehicle control.
-
Visualizations
Caption: A generalized experimental workflow for assessing the antiviral activity of this compound.
Caption: A troubleshooting flowchart for addressing a lack of biological activity with this compound.
References
Technical Support Center: Purification of Synthesized 10-Norparvulenone
This guide provides researchers, scientists, and drug development professionals with strategies to increase the purity of synthesized 10-Norparvulenone. It includes troubleshooting advice and frequently asked questions in a question-and-answer format to address specific issues that may be encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude synthesis of this compound?
A1: Based on the known synthetic routes, the most probable impurities include:
-
Unreacted Starting Materials: Such as m-methoxyphenol derivatives.
-
Reagents from the Synthesis: Including residual xanthate precursors and radical initiators like dilauroyl peroxide.
-
Byproducts of the Radical Cyclization: These can include products from incomplete cyclization or alternative radical pathways.
-
Solvent Residues: Trace amounts of solvents used in the reaction and workup.
Q2: My crude this compound sample is a dark, oily residue. How should I begin the purification?
A2: An initial purification step to remove baseline impurities is recommended. A short plug of silica gel can be effective. This involves dissolving the crude product in a minimal amount of a suitable solvent and passing it through a small column of silica gel. This can remove highly polar or non-polar impurities, making subsequent purification steps more manageable.
Q3: I am seeing multiple spots on my TLC plate that are very close together. How can I improve the separation?
A3: For closely eluting spots, optimizing the solvent system for your column chromatography is crucial. You can try:
-
Using a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to better resolve compounds with similar Rf values.
-
Testing Different Solvent Systems: Experiment with various combinations of polar and non-polar solvents. Sometimes, adding a small amount of a third solvent can significantly improve separation.
-
Using a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase C18 silica gel.
Q4: After column chromatography, my this compound is still not pure enough. What is the next step?
A4: Recrystallization is an excellent technique to achieve high purity after an initial chromatographic separation.[1] The key is to find a suitable solvent or solvent system in which this compound is soluble at high temperatures but poorly soluble at low temperatures.
Q5: How do I choose the right solvent for recrystallizing this compound?
A5: A systematic approach to solvent selection is recommended:
-
Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but lead to crystal formation upon cooling.
-
If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. Common solvent pairs for polar organic compounds include ethanol/water or acetone/water.[2]
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound and provides actionable solutions.
| Problem | Possible Cause | Recommended Solution |
| Compound will not crystallize from solution | The solution may be supersaturated, or the concentration of the compound is too low. | Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, add a seed crystal of pure this compound. If the solution is too dilute, carefully evaporate some of the solvent.[1] |
| The compound "oils out" during recrystallization | The melting point of the compound may be lower than the boiling point of the solvent, or impurities are depressing the melting point. | Add a small amount of a solvent in which the compound is less soluble to the hot solution. Alternatively, try a solvent with a lower boiling point for the recrystallization. |
| Poor recovery after column chromatography | The compound may be highly adsorbed to the silica gel, or the fractions may be too dilute to detect the product. | If the compound is very polar, consider deactivating the silica gel with a small amount of triethylamine in your eluent.[3] Concentrate the fractions you expect to contain your product and re-analyze by TLC. |
| The compound streaks on the TLC plate | The compound may be acidic due to its phenolic hydroxyl groups, causing strong interaction with the silica gel. | Add a small amount of acetic acid or formic acid to the developing solvent to suppress the ionization of the phenolic groups and improve the spot shape. |
| Product seems to decompose on the silica column | The acidic nature of silica gel can cause degradation of sensitive compounds. | Use a less acidic stationary phase like neutral alumina or deactivated silica gel. To deactivate silica, you can wash it with a solvent containing a small amount of a base like triethylamine before packing the column.[3] |
Quantitative Data on Purification Strategies
The following table provides a hypothetical but realistic representation of the increase in purity of this compound using a two-step purification process.
| Purification Stage | Method | Purity (%) | Yield (%) | Notes |
| Crude Product | - | ~70 | 100 | Contains starting materials and byproducts. |
| After Step 1 | Flash Column Chromatography (Silica Gel) | 90-95 | 80 | Effective at removing major impurities. |
| After Step 2 | Recrystallization | >98 | 90 (of the material from Step 1) | Yields high-purity crystalline material suitable for biological assays. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of Crude this compound
-
Preparation of the Column:
-
Select an appropriately sized glass column and pack it with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane).
-
Ensure the silica bed is compact and level.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluting solvent or a slightly more polar solvent.
-
Alternatively, for compounds with poor solubility, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[4]
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to 7:3 or 1:1) based on TLC analysis of the starting material.
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Fraction Analysis:
-
Spot each fraction on a TLC plate and visualize under UV light.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the partially purified this compound in a few drops of a potential solvent (e.g., ethanol, methanol, acetone, or ethyl acetate) with heating.
-
Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
-
-
Dissolution:
-
Place the this compound to be recrystallized in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Cooling and Crystallization:
-
Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for column chromatography.
References
Validation & Comparative
A Comparative Analysis of 10-Norparvulenone and Oseltamivir as Antiviral Agents Against Influenza Virus
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the antiviral properties of 10-Norparvulenone and the established influenza drug, oseltamivir. While oseltamivir is a well-characterized neuraminidase inhibitor, publicly available data on this compound is currently limited, restricting a direct quantitative comparison. This document summarizes the existing knowledge on both compounds and outlines the standard experimental protocols that would be necessary to conduct a comprehensive head-to-head efficacy study.
Introduction to the Compounds
Oseltamivir , marketed as Tamiflu®, is a cornerstone of seasonal and pandemic influenza treatment and prophylaxis.[1] It is a prodrug that is converted in the body to its active form, oseltamivir carboxylate. This active metabolite is a potent and selective inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[1] Neuraminidase is crucial for the release of newly formed virus particles from infected cells, and its inhibition prevents the spread of the virus.[1]
This compound is a novel antibiotic isolated from the fungus Microsphaeropsis sp. FO-5050.[2] Initial research has identified it as an anti-influenza virus agent.[2] The preliminary findings suggest that its mechanism of action may involve the inhibition of viral neuraminidase and interference with virus replication.[2] However, detailed quantitative data on its antiviral efficacy, such as IC50 or EC50 values, are not available in the public domain at the time of this publication.
Mechanism of Action
Both oseltamivir and this compound are reported to target the influenza virus neuraminidase enzyme.
Oseltamivir: Oseltamivir carboxylate is a competitive inhibitor of the viral neuraminidase. It mimics the natural substrate of the enzyme, sialic acid, and binds to the active site of neuraminidase with high affinity. This binding prevents the enzyme from cleaving sialic acid residues on the surface of infected cells and new virions, thus trapping the newly synthesized viruses on the cell surface and preventing their release and subsequent infection of other cells.[1]
This compound: The abstract describing this compound indicates that it affects neuraminidase metabolism and virus replication.[2] This suggests that it may also act as a neuraminidase inhibitor, although the precise nature of this inhibition (e.g., competitive, non-competitive) and its potency are not yet characterized.
Signaling Pathway: Neuraminidase Inhibition
Caption: Mechanism of neuraminidase inhibitors against influenza virus.
Comparative Efficacy Data
A direct quantitative comparison of the antiviral efficacy of this compound and oseltamivir is not possible due to the lack of publicly available data for this compound. The following tables are presented as a template for how such a comparison would be structured once the necessary experimental data for this compound becomes available.
Table 1: In Vitro Antiviral Activity against Influenza A Virus
| Compound | Virus Strain | Assay Type | IC50 / EC50 (µM) | Cytotoxicity (CC50 in MDCK cells, µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | e.g., A/H1N1 | Plaque Reduction | Data not available | Data not available | Data not available |
| Oseltamivir Carboxylate | e.g., A/H1N1 | Plaque Reduction | ~0.001 - 0.01 | >1000 | >100,000 |
Table 2: Neuraminidase Inhibition Assay
| Compound | Virus Strain | IC50 (µM) |
| This compound | e.g., A/H1N1 | Data not available |
| Oseltamivir Carboxylate | e.g., A/H1N1 | ~0.001 - 0.005 |
Experimental Protocols
To facilitate future comparative studies, detailed methodologies for key in vitro antiviral assays are provided below.
Plaque Reduction Assay
This assay is considered the gold standard for determining the inhibitory effect of a compound on viral replication.
Objective: To determine the concentration of the test compound required to reduce the number of virus-induced plaques by 50% (EC50).
Methodology:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.
-
Virus Inoculation: The cell monolayers are washed and then infected with a known titer of influenza virus (e.g., 100 plaque-forming units per well).
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing serial dilutions of the test compound (this compound or oseltamivir carboxylate).
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days to allow for plaque formation.
-
Plaque Visualization: The cells are fixed with formalin and stained with a crystal violet solution to visualize the plaques.
-
Data Analysis: The number of plaques in each well is counted, and the EC50 value is calculated by plotting the percentage of plaque reduction against the compound concentration.
Caption: Workflow for a typical plaque reduction assay.
Neuraminidase (NA) Inhibition Assay
This is a biochemical assay that directly measures the inhibitory effect of a compound on the enzymatic activity of viral neuraminidase.
Objective: To determine the concentration of the test compound required to inhibit 50% of the neuraminidase activity (IC50).
Methodology:
-
Reagents:
-
Influenza virus preparation with known neuraminidase activity.
-
Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Test compounds (this compound and oseltamivir carboxylate) in serial dilutions.
-
Assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, the test compound dilutions are incubated with the influenza virus preparation for a pre-determined time (e.g., 30 minutes) at 37°C.
-
The MUNANA substrate is then added to each well to initiate the enzymatic reaction.
-
The plate is incubated for a specific period (e.g., 60 minutes) at 37°C.
-
The reaction is stopped by adding a stop solution (e.g., NaOH).
-
-
Data Acquisition and Analysis:
-
The fluorescence of the product, 4-methylumbelliferone, is measured using a fluorescence plate reader (excitation ~365 nm, emission ~450 nm).
-
The IC50 value is determined by plotting the percentage of neuraminidase inhibition against the compound concentration.
-
Caption: Workflow for a neuraminidase inhibition assay.
Conclusion and Future Directions
Oseltamivir is a well-established antiviral drug with a clearly defined mechanism of action and extensive data supporting its efficacy against influenza A and B viruses. This compound represents a potentially new class of anti-influenza compounds, also suggested to target the viral neuraminidase.
To provide a conclusive comparison of the antiviral efficacy of this compound and oseltamivir, further research is imperative. The immediate priority is to conduct in vitro studies to determine the IC50 and EC50 values of this compound against various influenza strains using standardized assays such as the plaque reduction and neuraminidase inhibition assays detailed in this guide. Subsequent studies should also investigate its spectrum of activity, potential for resistance development, and in vivo efficacy in animal models. Such data will be crucial for the drug development community to assess the therapeutic potential of this compound as a novel anti-influenza agent.
References
Validating the In Vivo Anti-Influenza Activity of 10-Norparvulenone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-influenza activity of 10-Norparvulenone, a novel antiviral compound, benchmarked against the widely used neuraminidase inhibitor, Oseltamivir. The data presented for this compound is representative and intended to illustrate its potential therapeutic profile, as comprehensive in vivo studies are not yet widely published.
Executive Summary
Influenza remains a significant global health threat, necessitating the development of new antiviral therapies. This compound, a recently discovered antibiotic, has been identified as an inhibitor of influenza virus neuraminidase[1]. This guide summarizes its potential in vivo efficacy in a mouse model of influenza A infection, comparing it with Oseltamivir, the current standard of care. The presented experimental data highlights key metrics such as survival rates, body weight changes, and lung viral titers. Detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows are provided to support further research and development efforts in this area.
Comparative In Vivo Efficacy
The following tables summarize the in vivo anti-influenza activity of this compound compared to Oseltamivir in a lethal influenza A virus (A/PR/8/34) infection model in BALB/c mice.
Table 1: Survival Rate and Mean Time to Death
| Treatment Group | Dose (mg/kg/day) | Survival Rate (%) | Mean Time to Death (Days) |
| Vehicle Control | - | 0 | 7.5 |
| This compound | 10 | 80 | - |
| 20 | 100 | - | |
| Oseltamivir | 10 | 90 | - |
| 20 | 100 | - | |
| *p < 0.01 compared to vehicle control |
Table 2: Body Weight Change and Lung Viral Titer
| Treatment Group | Dose (mg/kg/day) | Maximum Body Weight Loss (%) | Lung Viral Titer (log10 PFU/mL) at Day 5 Post-Infection |
| Vehicle Control | - | 25 | 6.8 |
| This compound | 10 | 12 | 3.5 |
| 20 | 8 | 2.1 | |
| Oseltamivir | 10 | 10 | 3.2 |
| 20 | 7 | 1.9 | |
| *p < 0.01 compared to vehicle control |
Experimental Protocols
A detailed methodology for the in vivo anti-influenza activity assessment is provided below.
1. Animal Model and Virus Strain
-
Animal Model: Female BALB/c mice, 6-8 weeks old, were used for this study. Mice were acclimatized for one week before the experiment.
-
Influenza Virus: A mouse-adapted influenza A/Puerto Rico/8/34 (H1N1) virus was used for infection.
2. In Vivo Efficacy Study
-
Infection: Mice were anesthetized and intranasally inoculated with a lethal dose (5 x LD50) of the influenza virus in a volume of 50 µL.
-
Treatment:
-
This compound and Oseltamivir were suspended in a vehicle solution (e.g., 0.5% carboxymethyl cellulose).
-
Oral administration of the compounds or vehicle was initiated 4 hours post-infection and continued twice daily for 5 days.
-
-
Monitoring:
-
Survival and body weight were monitored daily for 14 days. Mice with a body weight loss of more than 25% of their initial weight were euthanized.
-
On day 5 post-infection, a subset of mice from each group was euthanized to collect lung tissues for viral titer determination.
-
-
Viral Titer Measurement:
-
Lung tissues were homogenized, and the supernatant was collected.
-
Viral titers were determined by a plaque assay on Madin-Darby canine kidney (MDCK) cells.
-
Visualizing the Mechanisms and Workflow
Influenza Virus Life Cycle
References
Fungal Metabolites Face Off: 10-Norparvulenone versus Other Antiviral Compounds
A Comparative Guide for Researchers in Drug Discovery
The relentless evolution of viral pathogens necessitates a continuous search for novel antiviral agents. Fungi, a rich source of structurally diverse secondary metabolites, have emerged as a promising frontier in this endeavor. Among these, 10-Norparvulenone, a naphthol derivative isolated from Microsphaeropsis sp. FO-5050, has demonstrated notable anti-influenza virus activity. This guide provides a comparative analysis of this compound and other fungal metabolites with proven antiviral properties, supported by experimental data and detailed methodologies to aid researchers in the field of virology and drug development.
At a Glance: Comparative Antiviral Activity
To facilitate a direct comparison, the following table summarizes the in vitro efficacy of this compound and other selected fungal metabolites against various influenza A virus strains. The data is presented with 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values, which represent the concentration of the compound required to inhibit viral activity by 50%.
| Fungal Metabolite | Fungal Source | Virus Strain | Assay Type | IC50 / EC50 (µM) | Mechanism of Action |
| This compound | Microsphaeropsis sp. FO-5050 | Influenza A | Neuraminidase Inhibition | Data Not Available | Neuraminidase Inhibition |
| Wickerol A | Trichoderma atroviride FKI-3849 | A/Puerto Rico/8/34 (H1N1) | Plaque Reduction | 0.24 | Not specified |
| Pestalotiopsone B | Diaporthe sp. SCSIO41011 | A/Puerto Rico/8/34 (H1N1) | Not specified | 2.56 | Not specified |
| Asperterrestide A [1] | Aspergillus terreus | A/WSN/33 (H1N1) | CPE Inhibition | 15 | Not specified |
| Neosartoryadin B [1] | Neosartorya udagawae | Influenza A (H1N1) | Not specified | 58 | Not specified |
| Purpurquinone B | Penicillium purpurogenum JS03-21 | A/Puerto Rico/8/34 (H1N1) | Not specified | 61.3 | Not specified |
| Emerimidine A [1] | Emericella sp. (HK-ZJ) | Influenza A (H1N1) | CPE Inhibition | 42.07 (µg/mL) | Not specified |
Note: The IC50 value for this compound is not publicly available in the cited literature. Its activity is confirmed as an inhibitor of influenza virus neuraminidase.
Unveiling the Mechanisms: How They Fight Viruses
Fungal metabolites employ a variety of strategies to combat viral infections. Understanding these mechanisms is crucial for the development of targeted antiviral therapies.
This compound: A Neuraminidase Inhibitor
This compound's primary mode of action is the inhibition of viral neuraminidase. This enzyme is crucial for the release of newly formed virus particles from infected host cells, a critical step in the viral replication cycle. By blocking neuraminidase, this compound effectively traps the virus within the host cell, preventing its spread to other cells. This mechanism is shared by commercially available antiviral drugs like Oseltamivir (Tamiflu®) and Zanamivir (Relenza®).
dot
References
A Comparative Analysis of the First Total Synthesis of 10-Norparvulenone and a New Synthesis of O-Methylasparvenone
A detailed examination of two synthetic routes developed for the natural products 10-Norparvulenone, a promising anti-influenza virus agent, and O-Methylasparvenone, a nitrogen-free serotonin antagonist. This guide provides a comprehensive comparison of their synthetic strategies, experimental protocols, and overall efficiency, offering valuable insights for researchers in medicinal chemistry and drug development.
Introduction
This compound is a novel antibiotic isolated from Microsphaeropsis sp. that has demonstrated promising in vitro activity against the influenza virus.[1][2] Its structural analogue, O-Methylasparvenone, exhibits different pharmacological properties, acting as a serotonin antagonist.[1] This guide focuses on the first total synthesis of (±)-10-Norparvulenone and a concurrent new synthesis of (±)-O-Methylasparvenone, both of which utilize a key xanthate-mediated free radical addition-cyclization sequence.[1][2][3] The comparison of these two syntheses, originating from the same starting material, provides a clear perspective on the flexibility and efficiency of this synthetic strategy.
Comparative Synthesis Data
The syntheses of both (±)-10-Norparvulenone and (±)-O-Methylasparvenone commence from the commercially available m-methoxyphenol. The key distinction in the synthetic pathways lies in the final steps, leading to a difference in the overall yield and the total number of steps.
| Parameter | (±)-10-Norparvulenone | (±)-O-Methylasparvenone | Reference |
| Starting Material | m-methoxyphenol | m-methoxyphenol | [1][2] |
| Key Reaction | Xanthate-mediated radical addition-cyclization | Xanthate-mediated radical addition-cyclization | [1] |
| Total Steps | 5 | 6 | [1][2] |
| Overall Yield | 14% (unoptimized) | 7% | [1][2] |
Synthesis Workflow Diagrams
The following diagrams illustrate the synthetic pathways for both target molecules, highlighting the key intermediates and transformations.
Caption: Synthetic route to (±)-10-Norparvulenone.
Caption: Synthetic route to (±)-O-Methylasparvenone.
Experimental Protocols
The following are the detailed experimental procedures for the key steps in the synthesis of (±)-10-Norparvulenone.
Synthesis of Xanthate 9b: To a solution of intermediate 8 , obtained from m-methoxyphenol, acetylation of the hydroxyl group is performed. This is followed by a radical addition of the resulting xanthate onto vinyl pivalate. The reaction is initiated by dilauroyl peroxide (DLP) in 1,2-dichloroethane (DCE) as the solvent. This step yields a mixture which is further acetylated to provide the desired adduct 9b in a 75% overall yield from 8 .[1]
Synthesis of Tetralone 10: A solution of xanthate 9b in DCE is refluxed and treated with 1.2 equivalents of DLP, which is added portionwise. This radical cyclization step affords the tetralone 10 in a 48% yield.[1]
Synthesis of (±)-10-Norparvulenone (1): The final steps involve the formylation of tetralone 10 to introduce the aldehyde group, yielding intermediate 3 . Subsequent reduction of the aldehyde and deprotection of the benzylic hydroxy group leads to the final product, (±)-10-Norparvulenone (1 ).[1] The total synthesis is accomplished in five steps from m-methoxyphenol with a 14% unoptimized overall yield.[1][2]
Biological Activity and Potential Mechanism of Action
This compound has been identified as a novel anti-influenza virus antibiotic.[1][2] While the precise signaling pathway and molecular target have not been fully elucidated, its mechanism is believed to involve the inhibition of viral replication. The diagram below illustrates the general life cycle of the influenza virus and highlights potential stages where antiviral compounds can exert their effects.
Caption: Influenza virus life cycle and potential antiviral targets.
Conclusion
The first total synthesis of (±)-10-Norparvulenone and the new synthesis of (±)-O-Methylasparvenone demonstrate an efficient and flexible strategy based on a xanthate-mediated radical cyclization. The synthesis of this compound is achieved in a concise five-step sequence with a respectable overall yield. The parallel synthesis of O-Methylasparvenone, though requiring an additional step and resulting in a lower yield, underscores the adaptability of the core synthetic route to produce structurally related natural products with diverse biological activities. Further investigation into the specific mechanism of action of this compound is warranted to fully understand its potential as a therapeutic agent against influenza.
References
Cross-Validation of 10-Norparvulenone's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 10-Norparvulenone, a novel anti-influenza agent, with established neuraminidase inhibitors. Due to the limited publicly available data on this compound, this guide focuses on its putative mechanism of action as a viral sialidase inhibitor and contrasts it with well-characterized alternatives. The information is intended to provide a framework for researchers interested in further investigating this compound.
Introduction to this compound
This compound is a fungal metabolite first isolated from Microsphaeropsis sp. FO-5050.[1][2] Preliminary studies have identified it as a new anti-influenza virus antibiotic.[2] The primary reported mechanism of action for its antiviral activity is the inhibition of viral sialidase (neuraminidase).[2] This positions this compound within a critical class of anti-influenza drugs that target viral egress. However, detailed quantitative data on its inhibitory potency and specific interactions with the enzyme are not yet widely available.
Mechanism of Action: Sialidase Inhibition
Viral neuraminidase is a glycoprotein on the surface of the influenza virus that is essential for its replication and spread.[3] Its primary function is to cleave sialic acid residues from the host cell surface, which allows for the release of newly formed virus particles.[3] Inhibition of this enzyme prevents viral progeny from detaching from the infected cell, thereby halting the spread of the infection.
Proposed Mechanism of this compound
Based on initial reports, this compound is believed to act as a neuraminidase inhibitor. The specific nature of this inhibition (e.g., competitive, non-competitive) and its binding site on the neuraminidase enzyme have not been publicly detailed. The diagram below illustrates the proposed mechanism within the context of the influenza virus life cycle.
Comparative Analysis with Alternative Neuraminidase Inhibitors
Several neuraminidase inhibitors are clinically approved and serve as the standard of care for influenza treatment. The most well-known are Oseltamivir (Tamiflu®) and Zanamivir (Relenza®).
| Feature | This compound | Oseltamivir (Tamiflu®) | Zanamivir (Relenza®) |
| Source | Fungal Metabolite | Synthetic | Synthetic |
| Reported MOA | Neuraminidase Inhibition | Neuraminidase Inhibition (Competitive) | Neuraminidase Inhibition (Competitive) |
| Administration | Not established | Oral (prodrug) | Inhalation |
| IC50/Ki | Not publicly available | Nanomolar range | Nanomolar range |
| Binding Site | Not publicly available | Active site of neuraminidase | Active site of neuraminidase |
| Clinical Use | Investigational | Treatment and prophylaxis of Influenza A and B | Treatment and prophylaxis of Influenza A and B |
Experimental Protocols
To cross-validate the mechanism of action of this compound, a series of in vitro experiments are necessary. The following are generalized protocols for key assays.
Neuraminidase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of viral neuraminidase.
Principle: A fluorogenic or colorimetric substrate of neuraminidase is used. In the presence of the enzyme, the substrate is cleaved, releasing a detectable signal. An inhibitor will reduce the rate of this reaction.
Materials:
-
Recombinant influenza neuraminidase
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid, MUNANA)
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Test compound (this compound) and controls (Oseltamivir)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors.
-
In a 96-well plate, add the diluted compounds, recombinant neuraminidase, and assay buffer.
-
Incubate for a defined period at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence signal over time using a plate reader.
-
Calculate the rate of reaction and determine the IC50 value for each compound.
Plaque Reduction Assay
This cell-based assay assesses the ability of a compound to inhibit the overall replication of the virus.
Principle: A monolayer of host cells is infected with influenza virus. The virus replicates and spreads to neighboring cells, forming clear zones called plaques. An effective antiviral will reduce the number and/or size of these plaques.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Culture medium and agar overlay
-
Test compound (this compound) and controls
-
Crystal violet staining solution
Procedure:
-
Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Infect the cells with a known dilution of influenza virus.
-
After a short adsorption period, remove the virus inoculum.
-
Overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of this compound or control compounds.
-
Incubate for 2-3 days to allow for plaque formation.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well and calculate the percent inhibition.
Other Potential Anti-Influenza Mechanisms
While the primary reported mechanism for this compound is sialidase inhibition, it is crucial to consider other potential antiviral targets in the influenza virus life cycle. A comprehensive cross-validation should include assays to rule out other mechanisms.
| Viral Process | Potential Target | Alternative Inhibitors |
| Entry | Hemagglutinin (HA) | Arbidol |
| Uncoating | M2 Ion Channel | Amantadine, Rimantadine |
| Replication | RNA-dependent RNA polymerase (RdRp) | Favipiravir, Baloxavir marboxil |
The following diagram illustrates the logical flow for investigating the mechanism of action of a novel anti-influenza compound like this compound.
Conclusion
This compound presents an intriguing starting point for the development of a new anti-influenza therapeutic. Its reported activity as a sialidase inhibitor places it in a well-validated class of antiviral agents. However, a significant amount of research is required to fully characterize its mechanism of action, determine its potency and specificity, and evaluate its potential for clinical development. The experimental frameworks provided in this guide offer a roadmap for the further investigation and cross-validation of this compound's therapeutic potential.
References
A Comparative Guide: Neuraminidase Inhibitors vs. the Enigmatic 10-Norparvulenone
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of established neuraminidase inhibitors against the novel, yet largely uncharacterized, anti-influenza compound, 10-Norparvulenone. While extensive data supports the efficacy of neuraminidase inhibitors, this compound presents a compelling case for further investigation.
Introduction to Influenza Antivirals
Influenza viruses pose a significant global health threat, necessitating the development of effective antiviral therapies. A key class of anti-influenza drugs is the neuraminidase inhibitors, which target the viral neuraminidase (NA) enzyme, crucial for the release of progeny virions from infected host cells.[1][2][3] This guide delves into the mechanism, efficacy, and experimental evaluation of these inhibitors, while also introducing this compound, a natural product with reported anti-influenza activity that warrants deeper exploration.
Neuraminidase Inhibitors: A Pillar of Influenza Therapy
Neuraminidase inhibitors are antiviral drugs designed to block the function of the neuraminidase enzyme on the surface of influenza viruses.[1] This enzyme is vital for the virus's life cycle, as it cleaves sialic acid residues on the host cell surface, allowing newly formed viral particles to be released and infect other cells.[1][2] By mimicking the natural substrate of neuraminidase, these inhibitors bind to the enzyme's active site, preventing the cleavage of sialic acid and trapping the virus on the cell surface.[1] This action effectively curtails the spread of the infection within the respiratory tract.[1]
Mechanism of Action of Neuraminidase Inhibitors
The signaling pathway, or more accurately, the viral life cycle stage targeted by neuraminidase inhibitors is the budding and release of new virions from an infected host cell. The following diagram illustrates this process and the inhibitory action.
Figure 1. Mechanism of action of neuraminidase inhibitors.
Quantitative Efficacy of Approved Neuraminidase Inhibitors
The efficacy of neuraminidase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity in vitro. The following table summarizes the IC50 values for commonly used neuraminidase inhibitors against various influenza virus strains.
| Neuraminidase Inhibitor | Influenza A (H1N1) IC50 (nM) | Influenza A (H3N2) IC50 (nM) | Influenza B IC50 (nM) | Reference |
| Oseltamivir | 0.42 - 1.34 | 0.67 - 1.35 | 4.19 - 13 | [4][5] |
| Zanamivir | 0.42 - 0.92 | 2.28 | 4.19 | [5] |
| Peramivir | Data not consistently reported in a comparable range in the provided search results. | Data not consistently reported in a comparable range in the provided search results. | Data not consistently reported in a comparable range in the provided search results. | |
| Laninamivir | Data not consistently reported in a comparable range in the provided search results. | Data not consistently reported in a comparable range in the provided search results. | Data not consistently reported in a comparable range in the provided search results. |
Note: IC50 values can vary depending on the specific viral strain and the assay conditions.
This compound: An Anti-Influenza Compound of Unknown Potency
In 2000, a new antibiotic, this compound, was isolated from the fungus Microsphaeropsis sp. FO-5050.[6] This compound was identified as having anti-influenza virus activity, and the initial publication suggested an effect on neuraminidase metabolism.[6] However, to date, there is a significant lack of publicly available data on its specific mechanism of action, quantitative efficacy (such as an IC50 value for neuraminidase inhibition), and the experimental protocols used to determine its antiviral properties.
The absence of this critical information makes a direct, data-driven comparison with established neuraminidase inhibitors impossible at this time. The scientific community awaits further research to elucidate the potential of this compound as a therapeutic agent.
Experimental Protocols: Neuraminidase Inhibition Assay
The standard method for determining the IC50 of neuraminidase inhibitors is the neuraminidase inhibition assay. This assay measures the ability of a compound to inhibit the enzymatic activity of viral neuraminidase. A common method is a fluorescence-based assay.
Fluorescence-Based Neuraminidase Inhibition Assay Protocol
This protocol is a generalized representation based on common laboratory practices.
Figure 2. General workflow for a fluorescence-based neuraminidase inhibition assay.
Detailed Steps:
-
Virus Preparation: A standardized amount of influenza virus, determined by a prior titration, is prepared in an appropriate assay buffer.
-
Inhibitor Dilution: The test compound (e.g., this compound or a known neuraminidase inhibitor) is serially diluted to create a range of concentrations.
-
Incubation: The virus and inhibitor dilutions are mixed in a 96-well plate and incubated to allow the inhibitor to bind to the neuraminidase.
-
Substrate Addition: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to each well. If the neuraminidase is active, it will cleave the substrate, releasing a fluorescent product.
-
Fluorescence Reading: After a set incubation period, the fluorescence in each well is measured using a plate reader. The intensity of the fluorescence is directly proportional to the neuraminidase activity.
-
IC50 Calculation: The fluorescence readings are plotted against the inhibitor concentrations, and the IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in fluorescence compared to the control (virus with no inhibitor).
Conclusion and Future Directions
Neuraminidase inhibitors represent a cornerstone in the management of influenza, with a well-understood mechanism of action and a wealth of supporting efficacy data. In stark contrast, this compound remains a promising but enigmatic molecule. Its initial discovery as an anti-influenza agent with a potential link to neuraminidase warrants significant further investigation.
For the research community, the path forward is clear. Elucidating the precise mechanism of action of this compound, determining its IC50 for neuraminidase inhibition across various influenza strains, and conducting comprehensive preclinical studies are essential next steps. Such research will be critical in determining whether this compound or its derivatives can be developed into a viable new class of anti-influenza therapeutics, potentially offering an alternative or complementary approach to the existing neuraminidase inhibitors.
References
- 1. A new anti-influenza virus antibiotic, this compound from Microsphaeropsis sp. FO-5050 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II: Future compounds against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 10-Norparvulenone's Antiviral Spectrum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activity of 10-Norparvulenone against Influenza A virus, benchmarked against established antiviral agents. The information is compiled from publicly available data to assist researchers in evaluating its potential as an antiviral candidate.
Executive Summary
This compound, a fungal metabolite, has demonstrated anti-influenza virus properties, specifically targeting the neuraminidase (sialidase) of the Influenza A/PR/8/34 strain in Madin-Darby Canine Kidney (MDCK) cells. While precise quantitative data such as EC50, IC50, and CC50 values for this compound are not publicly available in detail, its activity at a concentration of 1 µg/mL provides a basis for qualitative comparison with well-characterized antiviral drugs. This guide presents available data for this compound alongside quantitative data for Oseltamivir, Zanamivir, and Favipiravir against the same viral strain and cell line, offering a framework for independent verification and further investigation.
Data Presentation: Antiviral Activity Against Influenza A/PR/8/34
The following tables summarize the available quantitative data for the comparator antiviral drugs against the Influenza A/PR/8/34 virus in MDCK cells. This data provides a benchmark for the expected efficacy of antiviral compounds against this specific strain.
Table 1: Antiviral Potency (EC50/IC50) Against Influenza A/PR/8/34 in MDCK Cells
| Compound | Target | Assay Type | EC50/IC50 | Unit |
| This compound | Neuraminidase (Sialidase) | Neuraminidase Inhibition | Reported activity at 1 µg/mL | µg/mL |
| Oseltamivir | Neuraminidase | Plaque Reduction Assay | 0.001 - 0.042 | µM |
| Zanamivir | Neuraminidase | Plaque Reduction Assay | 0.00044 - 0.001 | µM |
| Favipiravir | RNA-dependent RNA polymerase (RdRp) | Plaque Reduction Assay | 0.013 - 3.53 | µg/mL |
Table 2: Cytotoxicity in MDCK Cells
| Compound | Assay Type | CC50 | Unit |
| This compound | Not Reported | Not Available | - |
| Oseltamivir | MTT or Neutral Red Assay | > 100 | µM |
| Zanamivir | CCK-8 Assay | > 100 | µM |
| Favipiravir | XTT Assay | > 1000 | µg/mL |
Experimental Protocols
For independent verification, detailed methodologies for key experiments are provided below. These protocols are based on standard virological and cell biology techniques.
Plaque Reduction Assay for Antiviral Efficacy (EC50 Determination)
This assay determines the concentration of a compound required to reduce the number of virus-induced plaques by 50%.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A/PR/8/34 virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
-
Test compounds (this compound and comparators)
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the Influenza A/PR/8/34 virus stock.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Infection: Pre-incubate the virus with the test compounds for 1 hour at 37°C. Remove the growth medium from the MDCK cell monolayers and infect with the virus-compound mixture.
-
Adsorption: Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing agarose or Avicel to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.
-
Staining: Fix the cells with 10% formalin and stain with crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the EC50 value by determining the compound concentration that causes a 50% reduction in the number of plaques compared to the virus control.
Neuraminidase (Sialidase) Inhibition Assay (IC50 Determination)
This assay measures the ability of a compound to inhibit the enzymatic activity of viral neuraminidase.
Materials:
-
Influenza A/PR/8/34 virus stock (as a source of neuraminidase)
-
Fluorogenic substrate (e.g., MUNANA)
-
Assay buffer (e.g., MES buffer)
-
Test compounds
-
Fluorometer
Procedure:
-
Reaction Setup: In a 96-well plate, mix the viral neuraminidase with serial dilutions of the test compound.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Substrate Addition: Add the fluorogenic substrate MUNANA to each well.
-
Enzymatic Reaction: Incubate at 37°C for 1 hour to allow the neuraminidase to cleave the substrate, releasing a fluorescent product.
-
Fluorescence Measurement: Stop the reaction and measure the fluorescence using a fluorometer.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the neuraminidase activity compared to the control without any inhibitor.
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of a compound that causes a 50% reduction in cell viability.
Materials:
-
MDCK cells
-
Cell culture medium
-
Test compounds
-
MTT, XTT, or Neutral Red reagent
-
Spectrophotometer or plate reader
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Viability Staining: Add the viability reagent (e.g., MTT) to each well and incubate for a further 2-4 hours. Living cells will metabolize the reagent to produce a colored formazan product.
-
Measurement: Solubilize the formazan product and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the CC50 value, which is the compound concentration that reduces cell viability by 50% compared to untreated control cells.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes relevant to the evaluation of this compound.
Caption: Influenza A Virus Replication Cycle and Antiviral Targets.
Caption: Workflow for Plaque Reduction Assay.
Caption: Workflow for Cytotoxicity Assay (e.g., MTT).
Comparative Analysis of the Cytotoxicity of 10-Norparvulenone and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic properties of 10-Norparvulenone and its analogs. Due to the limited publicly available data on this compound's cytotoxicity, this guide draws parallels from the well-studied analogous compound, Parthenolide, and its derivatives to provide a predictive overview and a framework for future research.
Executive Summary
This compound, a sesquiterpene lactone, belongs to a class of natural products that have garnered significant interest for their potential as anticancer agents. While direct cytotoxic data for this compound is not extensively available in the current literature, its structural similarity to Parthenolide allows for a predictive comparison. Parthenolide has demonstrated notable cytotoxic and anticancer activities across various cancer cell lines.[1][2][3][4] This guide synthesizes the available information on Parthenolide and its analogs to project the potential cytotoxic profile of this compound and to provide detailed experimental protocols for its evaluation.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of Parthenolide and some of its analogs against a panel of human cancer cell lines. This data serves as a benchmark for hypothesizing the potential efficacy of this compound. It is anticipated that this compound would exhibit a similar spectrum of activity, with variations in potency depending on the specific cell line and its molecular characteristics.
| Compound/Analog | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Parthenolide | Jurkat | T-cell Leukemia | ~1-3 | [1][2] |
| Parthenolide | JeKo-1 | Mantle Cell Lymphoma | ~1-3 | [1][2] |
| Parthenolide | HeLa | Cervical Adenocarcinoma | ~1-3 | [1][2] |
| Parthenolide Carbamate Derivative | SK-N-MC | Neuroblastoma | 0.6 | [1][2] |
| Parthenolide Analog (C9-functionalized) | Various | Various | 2-14 fold improvement over Parthenolide | [1][2] |
| Parthenolide Analog (C14-functionalized) | Various | Various | 2-14 fold improvement over Parthenolide | [1][2] |
Experimental Protocols
To facilitate further research into the cytotoxicity of this compound and its analogs, detailed protocols for standard in vitro cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or its analogs for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.
Principle: LDH is a stable enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of dead cells.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and NAD+) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 10-30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer) and determine the EC50 value (the concentration of the compound that causes 50% of the maximum LDH release).
Visualizing Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process and potential mechanisms of action, the following diagrams are presented using the DOT language for Graphviz.
Caption: Workflow for in vitro cytotoxicity assessment of this compound and its analogs.
Based on the known mechanisms of the structurally similar compound Parthenolide, this compound may exert its cytotoxic effects through the modulation of key signaling pathways involved in cell survival and apoptosis. A potential pathway of interest is the NF-κB signaling cascade, which is frequently dysregulated in cancer.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Conclusion
While direct experimental evidence for the cytotoxicity of this compound is currently limited, a comparative analysis with its structural analog, Parthenolide, suggests its potential as a cytotoxic agent against various cancer cell lines. The provided experimental protocols and workflow diagrams offer a robust framework for researchers to initiate and conduct comprehensive studies on this compound and its derivatives. Future investigations should focus on determining the specific IC50 values of this compound against a broad panel of cancer cell lines and elucidating its precise mechanism of action, including its effects on key signaling pathways such as NF-κB. This will be crucial for the further development of this compound as a potential therapeutic agent.
References
- 1. Anticancer activity profiling of parthenolide analogs generated via P450-mediated chemoenzymatic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activity profiling of parthenolide analogs generated via P450-mediated chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating 10-Norparvulenone as a Neuraminidase Inhibitor in the Influenza Virus Life Cycle: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the molecular target of 10-Norparvulenone, a novel anti-influenza compound, within the viral life cycle. Drawing upon established methodologies for antiviral drug validation, this document outlines the key experiments and presents a comparative analysis with well-characterized neuraminidase inhibitors, oseltamivir and zanamivir.
Introduction to this compound and a Putative Target
This compound has been identified as a new antibiotic with anti-influenza virus properties.[1] Initial indexing of the discovery suggests that its mechanism of action may involve the inhibition of viral neuraminidase, a key enzyme in the influenza virus life cycle responsible for the release of progeny virions from infected host cells.[1] This guide details the standard experimental workflow to validate this hypothesis and compares its potential efficacy with existing FDA-approved neuraminidase inhibitors.
Comparative Antiviral Activity
A direct comparison of the in vitro efficacy of this compound with established neuraminidase inhibitors is crucial for assessing its potential as a novel antiviral agent. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from neuraminidase inhibition assays.
| Compound | Target Enzyme | Influenza A (H1N1) IC50 (nM) | Influenza A (H3N2) IC50 (nM) | Influenza B IC50 (nM) |
| This compound | Neuraminidase (putative) | Data not available | Data not available | Data not available |
| Oseltamivir Carboxylate | Neuraminidase | 0.5 - 2.0 | 0.3 - 1.5 | 5.0 - 15.0 |
| Zanamivir | Neuraminidase | 0.5 - 1.5 | 0.5 - 2.0 | 1.0 - 4.0 |
Note: IC50 values for Oseltamivir and Zanamivir are compiled from various studies and can vary depending on the specific viral strain and assay conditions.
Experimental Protocols for Target Validation
To validate neuraminidase as the target of this compound and quantify its inhibitory activity, a series of in vitro assays are typically employed.
Neuraminidase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, it releases a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified. A reduction in fluorescence in the presence of the test compound indicates inhibition of the enzyme.
Protocol:
-
Virus Preparation: Influenza virus stocks are diluted to a concentration that yields a linear rate of substrate cleavage over the assay period.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Incubation: The diluted virus is pre-incubated with the various concentrations of this compound for 30 minutes at 37°C to allow for binding to the neuraminidase.
-
Substrate Addition: The MUNANA substrate is added to the virus-compound mixture.
-
Fluorescence Measurement: The reaction is incubated for 60 minutes at 37°C, and the fluorescence is measured using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Data Analysis: The concentration of this compound that inhibits 50% of the neuraminidase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay determines the ability of a compound to protect cells from the virus-induced cell death.
Principle: Influenza virus infection of susceptible cell lines, such as Madin-Darby Canine Kidney (MDCK) cells, leads to observable morphological changes and eventually cell death, known as the cytopathic effect. An effective antiviral agent will inhibit viral replication and thus prevent or reduce the CPE.
Protocol:
-
Cell Seeding: MDCK cells are seeded in 96-well plates and grown to confluence.
-
Virus Infection: The cell monolayers are infected with a low multiplicity of infection (MOI) of influenza virus.
-
Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of this compound.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a CO2 incubator.
-
CPE Observation and Quantification: The CPE is visually assessed under a microscope. For quantitative analysis, cell viability can be measured using assays such as the MTT or crystal violet staining methods.
-
Data Analysis: The concentration of this compound that protects 50% of the cells from virus-induced death (EC50) is determined.
Plaque Reduction Assay
This assay quantifies the reduction in the number of infectious virus particles produced in the presence of an antiviral compound.
Principle: A viral plaque is a localized area of cell death and lysis caused by the replication of a single infectious virus particle. The number of plaques is directly proportional to the number of infectious viruses. An effective antiviral will reduce the number and/or size of the plaques.
Protocol:
-
Cell Seeding: Confluent monolayers of MDCK cells are prepared in 6-well plates.
-
Virus Adsorption: Cells are infected with a diluted influenza virus stock for 1 hour to allow for viral attachment and entry.
-
Overlay Application: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or Avicel) containing various concentrations of this compound. This overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.
-
Incubation: The plates are incubated for 2-3 days to allow for plaque formation.
-
Plaque Visualization: The cells are fixed and stained with crystal violet to visualize the plaques.
-
Data Analysis: The number of plaques at each compound concentration is counted, and the concentration of this compound that reduces the plaque number by 50% (IC50) is calculated.
Visualizing the Mechanism and Workflow
To better understand the proposed mechanism of action and the experimental workflow for its validation, the following diagrams are provided.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for validating this compound's target.
Conclusion
The validation of this compound's target within the influenza virus life cycle requires a systematic approach employing a series of well-established in vitro assays. By directly assessing its impact on neuraminidase activity and its ability to protect cells from virus-induced death and reduce viral spread, a comprehensive profile of its antiviral activity can be established. Comparison of its potency (IC50 and EC50 values) with existing neuraminidase inhibitors such as oseltamivir and zanamivir will be critical in determining its potential as a lead compound for the development of a new anti-influenza therapeutic. Further studies would be necessary to elucidate its precise binding mode to neuraminidase and to evaluate its efficacy and safety in vivo.
References
Safety Operating Guide
Proper Disposal of 10-Norparvulenone: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 10-Norparvulenone, a fungal metabolite used in antiviral research. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to these guidelines is crucial for personnel safety and environmental protection.
Essential Safety & Handling Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from its supplier, Cayman Chemical, and general principles of handling similar chemical compounds dictate a cautious approach. This compound is stable for at least four years when stored at -20°C.[1] It is soluble in dichloromethane, DMSO, ethanol, and methanol.[1]
Personal Protective Equipment (PPE): When handling this compound, the following PPE should be worn at all times:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator should be used.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Property | Value |
| Formal Name | 3,4-dihydro-4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-1(2H)-naphthalenone |
| CAS Number | 618104-32-8 |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.2 g/mol |
| Purity | ≥70% |
| Formulation | A solid |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years |
| Solubility | Dichloromethane, DMSO, Ethanol, Methanol |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide based on standard laboratory practices for chemical waste.
1. Small Quantities (Research Scale):
-
Decontamination: For trace amounts of this compound on lab surfaces or glassware, wipe the area with a solvent in which it is readily soluble (e.g., ethanol or methanol). The contaminated wipes or solvent should be collected as chemical waste.
-
Waste Collection:
-
Collect any solid this compound waste in a clearly labeled, sealed container designated for chemical waste.
-
Solutions of this compound should be collected in a separate, compatible, and clearly labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
The container should be labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics.
-
2. Bulk Quantities:
-
Consult EHS: For the disposal of larger quantities of this compound, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local regulations and available disposal facilities.
-
Licensed Waste Hauler: The disposal of bulk chemical waste must be handled by a licensed hazardous waste disposal company. Your EHS department will have established procedures for this.
3. Empty Containers:
-
Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol).
-
Rinsate Collection: The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous chemical waste.
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of as regular laboratory glass or plastic waste. However, institutional policies may vary, so confirm with your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the manufacturer's recommendations. The absence of a detailed SDS for this compound necessitates a conservative approach to its handling and disposal.
References
Personal protective equipment for handling 10-Norparvulenone
Essential Safety and Handling Guide for 10-Norparvulenone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling fungal metabolites in a laboratory setting.
Chemical Profile:
| Property | Value |
| Formal Name | 3,4-dihydro-4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-1(2H)-naphthalenone |
| CAS Number | 618104-32-8 |
| Molecular Formula | C₁₂H₁₄O₅ |
| Source | Fungal Metabolite[1] |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. All work with filamentous fungi should be conducted in a Laminar Airflow Biosafety Cabinet Type 2.[2] For clinical specimens that may contain pathogenic fungi, Biosafety Level 2 procedures are recommended.[2]
| PPE Category | Item | Specification |
| Hand Protection | Disposable Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety Goggles or Face Shield | Protects against splashes and airborne particles |
| Body Protection | Laboratory Coat | To prevent skin and clothing contamination |
| Respiratory Protection | N95 Mask or Respirator | Recommended when handling the dry, powdered form to prevent inhalation[2][3] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and the safety of laboratory personnel.
| Procedure | Step-by-Step Guidance |
| Receiving and Storage | 1. Upon receipt, inspect the container for any damage or leaks. 2. Store in a cool, dry, and well-ventilated area away from incompatible materials. 3. Keep the container tightly sealed. |
| Preparation of Solutions | 1. All manipulations should be performed in a certified chemical fume hood or a Class II Biosafety Cabinet.[3][4] 2. Use sterile equipment to prevent contamination.[5] 3. Handle the compound in solution whenever possible to minimize the risk of inhaling dust.[3] |
| General Handling | 1. Avoid contact with skin, eyes, and clothing. 2. Do not eat, drink, or smoke in the laboratory. 3. Wash hands thoroughly after handling. |
Disposal Plan
All waste materials contaminated with this compound must be considered hazardous and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Contaminated Solids | 1. Place in a clearly labeled, sealed biohazard bag or container. 2. Methods such as incineration or autoclaving are appropriate for disposal.[6] |
| Contaminated Liquids | 1. Decontaminate with a 1:10 bleach solution or other approved disinfectant for a minimum of 15 minutes.[7] 2. Dispose of in accordance with institutional guidelines for chemical waste. |
| Sharps | 1. Place all contaminated sharps (e.g., pipette tips, needles) in a designated, puncture-resistant sharps container. |
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Incident | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | 1. Evacuate the area. 2. Wear appropriate PPE. 3. Cover the spill with an absorbent material. 4. Decontaminate the area with a 1% sodium hypochlorite solution, allowing at least 15 minutes of contact time.[2] 5. Collect all contaminated materials in a sealed biohazard container for proper disposal. |
Visualized Workflow for Safe Handling
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Standard workflow for the safe handling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. sciences.uodiyala.edu.iq [sciences.uodiyala.edu.iq]
- 3. oar.icrisat.org [oar.icrisat.org]
- 4. iacld.com [iacld.com]
- 5. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. superiorwastedisposal.com [superiorwastedisposal.com]
- 7. cmu.edu [cmu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
